Product packaging for (S)-5-Phenylmorpholin-2-one(Cat. No.:CAS No. 144896-92-4)

(S)-5-Phenylmorpholin-2-one

Cat. No.: B131931
CAS No.: 144896-92-4
M. Wt: 177.2 g/mol
InChI Key: CMYHFJFAHHKICH-SECBINFHSA-N
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Description

(S)-5-Phenylmorpholin-2-one (CAS 144896-92-4) is a high-value chiral building block of significant importance in pharmaceutical research and organic synthesis. This compound, appearing as a white to off-white powder, is characterized by its morpholinone structure with a single defined stereocenter . Its primary and most well-documented application is its role as a critical intermediate in the synthesis of Eliglustat, an oral medication used for the treatment of Gaucher disease . The consistent quality and high chiral purity (typically ≥98%) of this compound are essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient . Beyond its use in pharmaceutical production, this synthon serves as a versatile precursor in advanced organic chemistry methodologies. Published research highlights its use in diastereocontrolled Strecker reactions for the formation of chiral aminonitriles, demonstrating its utility in constructing complex, stereodefined molecules . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment, and ideally stored in a freezer at -20°C . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all recommended safety precautions before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B131931 (S)-5-Phenylmorpholin-2-one CAS No. 144896-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454208
Record name (S)-5-PHENYLMORPHOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144896-92-4
Record name (S)-5-PHENYLMORPHOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-5-Phenylmorpholin-2-one, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources to ensure accuracy and relevance.

Chemical Identity and Structure

This compound is a chiral organic compound belonging to the morpholinone class. Its structure consists of a morpholine ring with a phenyl group at the 5-position and a ketone at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center where the phenyl group is attached.

IdentifierValue
IUPAC Name (5S)-5-phenyl-2-morpholinone
CAS Number 144896-92-4[1][2][3]
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [2][3]
Canonical SMILES C1C(NCC(=O)O1)C2=CC=CC=C2[1]
Isomeric SMILES C1--INVALID-LINK--C2=CC=CC=C2[1]
InChI Key CMYHFJFAHHKICH-SECBINFHSA-N[1]
MDL Number MFCD00269693[3]
Synonyms (5S)-5-Phenylmorpholin-2-one, (S)-5-Phenyl-morpholin-2-one, (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological settings.

Table 2.1: Physical Properties

PropertyValue
Physical Form Solid
Boiling Point 364.33 °C at 760 mmHg[1]
Density 1.149 g/cm³[1]
Flash Point 174.141 °C[1]
Refractive Index 1.535[1]
Vapor Pressure 0 mmHg at 25°C[1]

Table 2.2: Chemical and Computational Properties

PropertyValue
pKa 6.14 ± 0.40 (Predicted)[1]
LogP 0.8741 to 1.20290[1][2]
Topological Polar Surface Area (TPSA) 38.33 Ų[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 1[1][2]
Exact Mass 177.078978594[1]
Complexity 187[1]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Conditions:

  • Store in a dark place.[1][3]

  • Keep sealed in a dry environment.[1][3]

  • For long-term stability, store in a freezer under -20°C.[1][3]

Experimental Protocols

Generalized Synthesis Workflow:

A plausible synthetic route could involve the reaction of an (S)-2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile that can form the lactone ring. An alternative approach found for related structures involves the deprotection and cyclization of a protected amino acid derivative. For instance, the synthesis of (S)-2-phenylmorpholine involves the deprotection of a Boc-protected precursor using HCl in dioxane, followed by basification to yield the final product.[4]

G cluster_start Starting Materials cluster_process Reaction Steps start1 (S)-Phenylglycinol Derivative step1 N-Acylation start1->step1 start2 Haloacetyl Halide (e.g., Bromoacetyl bromide) start2->step1 step2 Intramolecular Cyclization (Williamson Ether Synthesis) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product This compound step3->product

A generalized synthetic workflow for this compound.

Spectral Data

Specific ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the public domain search results. Researchers requiring this data are advised to consult commercial supplier documentation, which may provide a Certificate of Analysis (COA) with this information upon request, or to perform their own analytical characterization.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of phenylmorpholine and morpholinone derivatives has been investigated for various pharmacological activities. For example, certain 5-phenylmorphan derivatives, which share a core structural motif, are known to act as opioid receptor modulators.[5][6] Additionally, other heterocyclic compounds containing a morpholine ring have been explored for their potential in treating a range of conditions. The lack of specific data for this compound itself suggests it may be a novel compound for biological screening or used primarily as a chiral building block in the synthesis of more complex molecules.

The logical relationship for investigating a novel compound like this compound is outlined below.

G ID Compound Identification (CAS, IUPAC, Structure) Props Physicochemical Properties (MW, BP, pKa, LogP) ID->Props determines Safety Safety & Handling (GHS, Storage) Props->Safety informs Synthesis Synthesis & Purification (Experimental Protocol) Props->Synthesis guides Analysis Spectroscopic Analysis (NMR, IR, MS) Synthesis->Analysis requires BioActivity Biological Screening (In-vitro / In-vivo Assays) Analysis->BioActivity enables Pathway Signaling Pathway Elucidation BioActivity->Pathway leads to

References

(S)-5-Phenylmorpholin-2-one molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound belonging to the morpholinone class. Its rigid structure and defined stereochemistry at the C5 position make it a valuable building block in asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and available physicochemical properties. While this molecule is utilized as a synthetic intermediate, detailed experimental data regarding its biological activity and specific signaling pathway modulation are not extensively documented in publicly available literature.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a six-membered morpholine ring containing both a nitrogen and an oxygen atom, with a ketone group at the 2-position. A phenyl group is attached to the chiral center at the 5-position, with the stereochemistry designated as (S).

The "(S)" designation in the name specifies the absolute configuration at the stereocenter C5, which is the carbon atom bonded to the phenyl group. This is determined by the Cahn-Ingold-Prelog priority rules. The presence of this chiral center is crucial for its application as a chiral auxiliary in stereoselective reactions.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted from computational models and has not been experimentally verified in the available literature.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂ChemScene[1]
Molecular Weight 177.20 g/mol ChemScene[1]
CAS Number 144896-92-4ChemScene[1]
Appearance SolidSigma-Aldrich[2]
Boiling Point (Predicted) 364.33 °C at 760 mmHgLookChem[3]
Density (Predicted) 1.149 g/cm³LookChem[3]
Melting Point Not available-
Specific Rotation Not available-
Canonical SMILES C1C(NCC(=O)O1)C2=CC=CC=C2LookChem[3]
Isomeric SMILES C1--INVALID-LINK--C2=CC=CC=C2LookChem[3]
InChI Key CMYHFJFAHHKICH-SECBINFHSA-NSigma-Aldrich[2]

Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry principles for the formation of morpholinone rings.

synthetic_workflow Conceptual Synthetic Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 (S)-Phenylglycinol step1 N-Acylation start1->step1 start2 Chloroacetyl chloride start2->step1 step2 Intramolecular Williamson Ether Synthesis (Cyclization) step1->step2 Intermediate step3 Purification step2->step3 Crude Product product This compound step3->product

Caption: A conceptual workflow for the synthesis.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of this compound are scarce, the broader class of morpholine-containing compounds is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

The structurally related 5-phenylmorphan scaffold is a core component of several opioid receptor modulators. Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception. A representative signaling pathway for a generic opioid receptor is presented below to illustrate the potential biological context. Activation of the receptor by a ligand can lead to the dissociation of the G-protein into its Gαi and Gβγ subunits, initiating downstream signaling cascades that ultimately result in an analgesic effect.

Representative Opioid Receptor Signaling Pathway

signaling_pathway Representative Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Response ligand Opioid Ligand (e.g., Phenylmorphan derivative) receptor Opioid Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (αi, β, γ) receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Decreased production analgesia Analgesia camp->analgesia k_channel->analgesia Hyperpolarization ca_channel->analgesia Reduced Neurotransmitter Release

Caption: A simplified opioid receptor signaling pathway.

Conclusion

This compound is a chiral building block with significant potential in asymmetric synthesis and drug discovery. While its fundamental chemical properties are known, a comprehensive experimental characterization, including its melting point, specific rotation, and detailed crystal structure, is not well-documented in the public domain. Furthermore, its specific biological activities and the signaling pathways it may modulate remain an area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

In-Depth Technical Guide: (S)-5-Phenylmorpholin-2-one (CAS: 144896-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-5-Phenylmorpholin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a potential enantioselective synthetic route, and discusses the known biological activities of the broader morpholine class of compounds, providing context for its potential therapeutic applications.

Core Compound Properties

This compound is a solid, chiral organic compound. Its structure features a morpholin-2-one ring substituted with a phenyl group at the 5-position, conferring specific stereochemistry. This defined stereocenter can be crucial for its interaction with biological targets.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
CAS Number 144896-92-4[2]
Appearance Solid
Boiling Point 364.33 °C at 760 mmHg
Storage Temperature 4°C, protect from light[2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 38.33 Ų[2]
logP 0.8741[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis and Experimental Protocols

Proposed Enantioselective Synthesis Workflow

The synthesis of chiral morpholin-2-ones can be approached through several modern synthetic strategies, including asymmetric catalytic methods. A one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been successfully applied to the synthesis of related 3-aryl morpholin-2-ones.[3][4] Another powerful method is the chiral phosphoric acid-catalyzed enantioselective synthesis from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, which proceeds via a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[5][6]

A potential workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction1 Step 1: Ring Opening cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Styrene Oxide Styrene Oxide Ring Opening Reaction Ring Opening Reaction Styrene Oxide->Ring Opening Reaction Amino Acid Derivative Amino Acid Derivative Amino Acid Derivative->Ring Opening Reaction Chiral Amino Alcohol Chiral Amino Alcohol Ring Opening Reaction->Chiral Amino Alcohol Lactonization Lactonization Chiral Amino Alcohol->Lactonization S_5_Phenylmorpholin_2_one This compound Lactonization->S_5_Phenylmorpholin_2_one

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (S)-2-amino-1-phenylethanol (Chiral Amino Alcohol)

  • To a solution of (S)-phenylglycine methyl ester hydrochloride (1 equivalent) in anhydrous methanol, add triethylamine (2.2 equivalents) at 0°C.

  • Stir the mixture for 30 minutes, then add a solution of a suitable protecting group precursor (e.g., Boc-anhydride) and continue stirring at room temperature overnight.

  • After reaction completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected amino ester.

  • Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., THF) at 0°C to room temperature.

  • Quench the reaction carefully with water and sodium hydroxide solution.

  • Filter the mixture and concentrate the filtrate to obtain the crude protected amino alcohol.

  • Deprotect the amino group under acidic conditions (e.g., HCl in dioxane) to yield the chiral amino alcohol.

Step 2: Cyclization to this compound

  • To a solution of the chiral amino alcohol (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0°C, add a base (e.g., triethylamine, 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Induce intramolecular cyclization by treating the intermediate with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) at reflux.

  • After the reaction is complete, quench with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Potential Applications

While direct biological activity data for this compound is not extensively reported in the public domain, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Derivatives of morpholine have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this compound.

General Bioactivities of Morpholine-Containing Compounds

The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. The diverse biological activities associated with this scaffold include:

  • Anticancer Activity: Many morpholine derivatives have been synthesized and evaluated as potential anticancer agents, targeting various pathways involved in cancer progression.

  • Antimicrobial Activity: The morpholine nucleus is a component of several compounds with demonstrated antibacterial and antifungal properties.

  • Anti-inflammatory Effects: Certain morpholine-containing molecules have shown potent anti-inflammatory activity.

  • Central Nervous System (CNS) Activity: The morpholine scaffold is present in drugs targeting the CNS, including antidepressants and anxiolytics.

Given the prevalence of these activities within the morpholine class, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The presence of a chiral center and a phenyl group provides opportunities for further structural modifications to optimize potency and selectivity towards specific biological targets.

Potential Signaling Pathways

The specific signaling pathways that this compound might modulate are currently unknown. However, based on the activities of related compounds, potential areas of investigation could include pathways related to cell proliferation, inflammation, and neurotransmission. The following diagram illustrates a general logical workflow for investigating the biological activity of a novel compound like this compound.

G cluster_compound Test Compound cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action S_5_Phenylmorpholin_2_one This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) S_5_Phenylmorpholin_2_one->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme assays, receptor binding) S_5_Phenylmorpholin_2_one->Target_Based_Screening Dose_Response Dose-Response Studies Phenotypic_Screening->Dose_Response Target_Based_Screening->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) SAR_Studies->Pathway_Analysis Target_Identification Target Identification and Validation Pathway_Analysis->Target_Identification

Caption: Logical workflow for biological activity investigation.

Conclusion

This compound is a chiral building block with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, its structural features and the known activities of the broader morpholine class suggest that it is a promising candidate for further investigation in various disease areas. The synthetic strategies outlined in this guide provide a foundation for its preparation and the generation of analog libraries for structure-activity relationship studies. Future research focused on the biological screening and mechanistic evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

(S)-5-Phenylmorpholin-2-one: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for (S)-5-Phenylmorpholin-2-one (CAS 144896-92-4). This guide, therefore, provides an in-depth overview of the known biological activities of structurally related morpholine-containing compounds to infer potential areas of investigation for this compound. The experimental protocols provided are for assays commonly used to evaluate the biological activities discussed.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. Its unique physicochemical properties, including its pKa and ability to form hydrogen bonds, can enhance solubility, metabolic stability, and bioavailability. The presence of a phenyl group attached to the morpholine ring, as in this compound, adds a lipophilic character that can influence its interaction with biological targets.[1]

Potential Biological Activities of this compound Based on Structurally Related Compounds

While direct biological data for this compound is not available, the broader class of morpholine derivatives has been shown to exhibit a wide range of biological activities. These activities provide a rational basis for the initial screening and investigation of this compound.

Anticancer Activity

Numerous morpholine-containing compounds have demonstrated potent anticancer activity.[2][3] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[4]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

Compound ClassTarget/MechanismCell LineIC50Reference
Morpholine-acetamide derivativesCarbonic anhydrase inhibitionOvarian cancer cell line ID88.12 µM (for compound 1h)[2]
4-Morpholino-2-phenylquinazolinesPI3 kinase p110α inhibitionA375 melanoma cells0.58 µM (for derivative 15e)[5]
Morpholine-Benzimidazole-Oxadiazole DerivativesVEGFR-2 inhibitionHT-29 (human colon cancer)3.103 µM (for compound 5h)[6]
Central Nervous System (CNS) Activity

The morpholine scaffold is present in several CNS-active drugs and drug candidates.[7] Aryl-morpholines, a class to which this compound belongs, are known to interact with various CNS targets.

Inhibitors of monoamine oxidases (MAO-A and MAO-B) are used in the treatment of depression and neurodegenerative diseases.[8] Certain flavonoids with structural similarities to phenyl-containing heterocycles have shown inhibitory activity against MAO enzymes.[9]

Nicotinic acetylcholine receptors are implicated in various neurological processes, and their modulation is a target for treating conditions like neuropathic pain.[10] Radioligand binding assays are a standard method to identify compounds that interact with these receptors.[11]

Anti-inflammatory Activity

Morpholine derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential biological activities of this compound.

MTT Cell Viability Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[4]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[4]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of MAO-A and MAO-B.[14][15]

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Fluorescence probe (e.g., Amplex Red)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Test compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96- or 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a microplate, add the assay buffer, HRP, and the fluorescence probe.

  • Compound/Control Addition: Add the test compound at various concentrations or the positive control.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to initiate the reaction.

  • Substrate Addition: Add the MAO substrate to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[14]

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. Determine the IC50 value from the dose-response curve.[16]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.[10][11]

Materials:

  • Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChR)

  • Radioligand (e.g., [³H]-Epibatidine)

  • Unlabeled competitor for non-specific binding (e.g., nicotine)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts)

  • Wash buffer (cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + Radioligand.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of unlabeled competitor.

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, which can then be used to calculate the inhibition constant (Ki).[10]

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Morpholine_Compound This compound (Potential Inhibitor) Morpholine_Compound->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-based anticancer agents.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add test compound (e.g., this compound) incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its structural features, particularly the presence of the morpholine and phenyl moieties, suggest that it warrants investigation for a range of pharmacological effects. The information and protocols provided in this guide offer a foundational framework for initiating such studies. Future research focusing on the anticancer, CNS, and anti-inflammatory properties of this compound could unveil its therapeutic potential.

References

(S)-5-Phenylmorpholin-2-one: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-5-Phenylmorpholin-2-one, a chiral organic compound belonging to the class of substituted phenylmorpholines. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthetic approaches, and biological activities, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name : (5S)-5-Phenylmorpholin-2-one[1]

  • CAS Number : 144896-92-4[2][3][4][5]

  • Molecular Formula : C₁₀H₁₁NO₂[2][3]

  • Molecular Weight : 177.20 g/mol [3]

The compound is also known by several synonyms in commercial and research contexts:

  • This compound[2]

  • (5S)-5-phenylmorpholin-2-one[2]

  • (S)-5-Phenyl-morpholin-2-one[2]

  • (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[2]

  • 2-Morpholinone, 5-phenyl-, (5S)-[2]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the table below. These parameters are essential for assessing its drug-like properties and behavior in biological systems.

PropertyValueReference
Physical Form Solid[1]
Boiling Point 364.33 °C at 760 mmHg[1][2]
Density 1.149 g/cm³[2]
Flash Point 174.141 °C[2]
Refractive Index 1.535[2]
pKa 6.14 ± 0.40 (Predicted)[2]
LogP 0.8741 - 1.20290[2][3]
Topological Polar Surface Area (TPSA) 38.33 Ų[3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 3[2][3]
Rotatable Bond Count 1[2][3]
Exact Mass 177.078978594[2]
Storage Conditions Keep in dark place, Sealed in dry, Store in freezer, under -20°C[2][4]

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The synthesis of chiral 5-phenylmorpholine scaffolds can be achieved through a multi-step process that establishes the key stereocenter early on and builds the morpholine ring.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Start_1 α,β-Unsaturated Ketone Step_1 Enantioselective Conjugate Addition Start_1->Step_1 Start_2 Aryl Boronic Acid Start_2->Step_1 Step_2 Functional Group Interconversion (e.g., Ester to Amine) Step_1->Step_2 Chiral Ketone Intermediate Step_3 Diastereoselective Cyclization (Aza-Michael or similar) Step_2->Step_3 Common Amine Intermediate Product This compound Scaffold Step_3->Product

Caption: Generalized workflow for the enantioselective synthesis of 5-phenylmorpholine scaffolds.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol describes the key transformations that could be adapted for the synthesis of this compound, based on methodologies for similar structures.

Step 1: Enantioselective Conjugate Addition An α,β-unsaturated ketone is reacted with a phenyl boronic acid in the presence of a chiral palladium catalyst system. This step is crucial for establishing the stereochemistry at the 5-position. The reaction is typically carried out in an inert solvent under an inert atmosphere.

Step 2: Conversion to a Common Amine Intermediate The resulting chiral ketone undergoes a series of functional group transformations. For instance, an ester group can be reduced to an alcohol, which is then converted to a leaving group (e.g., mesylate) and subsequently displaced by an amine or an amine equivalent. This provides a key intermediate containing the necessary functionalities for cyclization.

Step 3: Diastereoselective Cyclization The amine intermediate is then subjected to conditions that promote intramolecular cyclization to form the morpholine ring. An aza-Michael addition is a common strategy, where the amine attacks an α,β-unsaturated system within the same molecule. This reaction is often promoted by acid or base catalysis and proceeds with high diastereoselectivity, controlled by the existing stereocenter.

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems.[6] They primarily act as releasing agents for dopamine (DA) and norepinephrine (NE), and some derivatives also show activity at serotonin receptors or as dopamine receptor agonists.[6]

Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These compounds can act as substrates for these transporters, leading to a reversal of the normal transport direction and subsequent release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Binds & Reverses NET Norepinephrine Transporter (NET) Compound->NET Binds & Reverses DA_NE_released Increased DA & NE DAT->DA_NE_released Efflux NET->DA_NE_released Efflux Vesicle Vesicular Monoamine Transporter (VMAT2) DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->Vesicle Storage DA_R Dopamine Receptors DA_NE_released->DA_R NE_R Norepinephrine Receptors DA_NE_released->NE_R Signal Postsynaptic Signaling DA_R->Signal NE_R->Signal

Caption: Proposed mechanism of action for this compound as a monoamine releasing agent.

This increased concentration of dopamine and norepinephrine in the synapse leads to enhanced signaling at postsynaptic receptors, which is believed to underlie the stimulant and other pharmacological effects of this class of compounds. Some derivatives of phenylmorpholine have been investigated for their potential in treating conditions like ADHD and as smoking cessation aids, the latter also involving interactions with nicotinic acetylcholine receptors.

References

An In-depth Technical Guide to the Safety and Handling of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for (S)-5-Phenylmorpholin-2-one (CAS No: 144896-92-4). Due to the limited publicly available data for this specific compound, information from structurally related compounds, particularly morpholine and other phenylmorpholine derivatives, has been included to provide a broader context for risk assessment and safe handling practices. All information should be used in conjunction with a formal risk assessment conducted by qualified personnel.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in a research setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 144896-92-4[1]
Appearance Solid[2]
Boiling Point 364.33 °C at 760 mmHg[3]
Density 1.149 g/cm³[3]
Flash Point 174.141 °C[3]
Storage Temperature 4°C, protect from light. Some suppliers recommend storage at -20°C in a dry, sealed container.[1][3]
Solubility No data available.

Hazard Identification and Safety Information

This compound is classified as hazardous. The GHS hazard information is summarized in Table 2.

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute toxicity, OralGHS07 (Harmful)WarningH302: Harmful if swallowed.
Skin corrosion/irritationGHS07 (Harmful)WarningH315: Causes skin irritation.
Serious eye damage/eye irritationGHS07 (Harmful)WarningH319: Causes serious eye irritation.
Specific target organ toxicity, single exposure; Respiratory tract irritationGHS07 (Harmful)WarningH335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Information

Note: No specific toxicological studies (e.g., LD50, chronic toxicity, carcinogenicity, reproductive toxicity) for this compound were found in the public domain. The following information is based on the parent compound, morpholine, and should be interpreted with caution.

The acute oral toxicity of morpholine in rats (LD50) is reported to be between 1000 and 2000 mg/kg body weight.[2] Morpholine is a severe irritant to the skin, eyes, and respiratory tract.[1] There is concern that morpholine and other secondary amines can be nitrosated in vivo to form N-nitrosamines, which are a class of potent carcinogens.[1][4] The International Agency for Research on Cancer (IARC) has classified morpholine as "not classifiable as to its carcinogenicity to humans" (Group 3), citing inadequate evidence in experimental animals.[5][6]

Given the GHS classification of this compound, it should be handled as a compound that is harmful if ingested and is an irritant to the skin, eyes, and respiratory system. The potential for the formation of N-nitroso compounds should also be considered, especially in the presence of nitrites or nitrogen oxides.[1]

Handling and Personal Protective Equipment (PPE)

Based on the available hazard information, the following handling procedures and PPE are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the substance should be used.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols

The synthesis of 5-substituted morpholin-2-ones can often be achieved through the cyclization of an appropriate N-substituted-2-amino alcohol with a two-carbon electrophile.

G cluster_0 Synthesis Start (S)-Phenylglycinol Step1 N-Alkylation with a protected haloacetic acid derivative Start->Step1 Step2 Deprotection Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product This compound Step3->Product

Caption: Generalized synthetic workflow for this compound.

Purification of the crude product would likely involve standard techniques, followed by analytical characterization to confirm identity and purity.

G cluster_1 Purification & Analysis Crude Crude Product Purification Column Chromatography (e.g., Silica Gel) Crude->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity & Enantiomeric Excess (Chiral HPLC/CE) Characterization->Purity Final Pure this compound Purity->Final

Caption: General purification and analysis workflow for chiral morpholinones.

Analytical Methods: Due to the chiral nature of this compound, analytical methods must be capable of separating enantiomers. High-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with a chiral stationary phase or a chiral selector in the mobile phase would be suitable for determining enantiomeric purity.[7][8] Structural confirmation would be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is no specific information available on the biological activity or mechanism of action of this compound. However, the broader class of substituted phenylmorpholines has been shown to act as monoamine neurotransmitter releasing agents, with some derivatives affecting dopamine and norepinephrine transporters.[9][10] Phenmetrazine, a well-known derivative, is thought to block the reuptake of norepinephrine and dopamine.[11]

Based on this, a plausible (though unconfirmed for this specific compound) mechanism of action could involve the modulation of dopamine and norepinephrine signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound (Hypothesized) DAT Dopamine Transporter (DAT) Compound->DAT blocks reuptake NET Norepinephrine Transporter (NET) Compound->NET blocks reuptake DA_synapse Increased Dopamine DAT->DA_synapse reuptake NE_synapse Increased Norepinephrine NET->NE_synapse reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA_vesicle->DAT release NE_vesicle->NET release DA_synthesis Tyrosine -> L-DOPA -> Dopamine DA_synthesis->DA_vesicle packaged by NE_synthesis Dopamine -> Norepinephrine NE_synthesis->NE_vesicle packaged by DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signaling Downstream Signaling (e.g., cAMP pathway) DA_receptor->Signaling NE_receptor->Signaling

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

This diagram illustrates a potential mechanism where this compound could increase the synaptic concentrations of dopamine and norepinephrine by blocking their respective transporters (DAT and NET) on the presynaptic neuron. This would lead to enhanced stimulation of postsynaptic dopamine and norepinephrine receptors. It is crucial to note that this is a generalized pathway for this class of compounds and has not been experimentally validated for this compound.

Conclusion

This compound is a chiral chemical compound for which detailed safety and biological activity data are not widely available. Based on the information from suppliers and related compounds, it should be handled with care as a hazardous substance that is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment and engineering controls are essential to minimize exposure. The lack of comprehensive toxicological data warrants a cautious approach in its handling and application. Further research is needed to fully characterize its toxicological profile and biological mechanism of action.

References

The Discovery and History of Phenylmorpholinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylmorpholinone chemical scaffold has given rise to a diverse range of compounds with significant pharmacological effects on the central nervous system. From early anorectics to modern antidepressants, this structural class has a rich and complex history of discovery, development, and clinical application. This technical guide provides an in-depth exploration of the core phenylmorpholinones, detailing their synthesis, mechanism of action, structure-activity relationships, and pharmacokinetic profiles.

Historical Development of Key Phenylmorpholinones

The story of phenylmorpholinones in medicine began in the mid-20th century with the synthesis of compounds aimed at appetite suppression. This initial exploration led to the discovery of molecules with broader applications, including antidepressants and treatments for Parkinson's disease.

Phenmetrazine: The Archetypal Anorectic

Phenmetrazine was first synthesized in 1952 and patented by the German company Boehringer-Ingelheim.[1][2] It was introduced into clinical practice in Europe in 1954 as an appetite suppressant under the trade name Preludin.[1][2] The search for an anorectic agent with fewer side effects than amphetamine was the driving force behind its development.[2] Despite its initial success, phenmetrazine was withdrawn from the market in the 1980s due to widespread misuse and its potential for addiction.[1] Chemically, phenmetrazine is a substituted amphetamine that incorporates a morpholine ring.[1]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Discovered at Farmitalia-Carlo Erba and first reported in 1984, reboxetine represents a significant evolution in the pharmacological application of the phenylmorpholinone core.[3] It was developed as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of major depressive disorder.[3][4] Reboxetine gained approval in Europe in 1997.[3] However, it did not receive FDA approval in the United States.[3]

Talipexole: A Dopamine D2 Receptor Agonist

Talipexole was developed in Japan by Mitsubishi Tanabe Pharma Corporation and introduced to the market in 1996 for the treatment of Parkinson's disease.[5][6] It functions as a potent dopamine D2 receptor agonist, compensating for the dopamine deficiency characteristic of this neurodegenerative disorder.[6] Talipexole also exhibits α2-adrenergic agonist activity.[5]

Aminorex: A Controversial Anorectic

Aminorex was discovered in 1962 and was found to have appetite-suppressing effects in rats the following year.[7] It was introduced as a prescription anorectic in Germany, Switzerland, and Austria in 1965.[7] However, it was withdrawn from the market in 1972 after being linked to a significant number of cases of pulmonary hypertension.[7] Aminorex is structurally related to phenmetrazine.[7]

Synthesis and Chemical Properties

The synthesis of phenylmorpholinones typically involves the formation of the core morpholine ring from appropriate precursors.

Synthesis of Phenmetrazine

A common synthetic route to phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine.[2] The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is formed first.[2] This is then converted to a fumarate salt and subsequently reduced with sodium borohydride to yield the phenmetrazine free base.[2]

Experimental Protocol: Synthesis of Phenmetrazine

  • Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol. 2-Bromopropiophenone is reacted with ethanolamine.

  • Step 2: Fumarate Salt Formation. The resulting intermediate alcohol is treated with fumaric acid to form the corresponding fumarate salt.

  • Step 3: Reduction to Phenmetrazine. The fumarate salt is reduced using sodium borohydride to give the phenmetrazine free base.

  • Step 4 (Optional): Salt Formation. The free base can be converted to a desired salt, such as the hydrochloride, for pharmaceutical use.

Synthesis of Reboxetine

The synthesis of reboxetine is more complex due to the presence of a chiral center and the aryloxy substituent. Various synthetic strategies have been developed to achieve the desired stereochemistry.

Synthesis of Talipexole

The synthesis of talipexole involves the construction of its unique thiazolo[4,5-d]azepine ring system. A key step is the N-alkylation of azepan-4-one with allyl bromide, followed by halogenation and cyclization with thiourea.[5]

Synthesis of Aminorex

The racemic synthesis of aminorex is achieved through the reaction of 2-amino-1-phenylethanol with cyanogen bromide in an addition/cyclization reaction.[7] An alternative route utilizing chiral styrene oxide has been developed to produce enantiopure aminorex.[7]

Mechanism of Action and Signaling Pathways

Phenylmorpholinones exert their effects by interacting with key neurotransmitter systems in the central nervous system.

Phenmetrazine: A Norepinephrine-Dopamine Releasing Agent

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[2] It has EC50 values for inducing norepinephrine and dopamine release in the nanomolar range, while its effect on serotonin release is significantly weaker.[2]

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[4] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its concentration and enhancing noradrenergic neurotransmission.[8][9]

Norepinephrine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine (Synapse) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding & Activation NET->NE_vesicle Reuptake Reboxetine Reboxetine Reboxetine->NET Inhibition Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Caption: Norepinephrine Transporter (NET) Inhibition by Reboxetine.

Talipexole: Dopamine D2 Receptor Agonism

Talipexole is a potent agonist of the dopamine D2 receptor.[6] By stimulating these receptors, it mimics the action of endogenous dopamine.[6] D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

D2_Receptor_Signaling Talipexole Talipexole D2R Dopamine D2 Receptor Talipexole->D2R Binds and Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Talipexole.

Aminorex: Catecholamine Release

Aminorex's mechanism of action involves the release of catecholamines.[12] It acts as an uptake inhibitor at norepinephrine and dopamine transporters with IC50 values below 1 µM, and it is a weak inhibitor of the serotonin transporter.[13]

Structure-Activity Relationships (SAR)

The biological activity of phenylmorpholinones is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the substituents can significantly alter their potency, selectivity, and pharmacological profile.

Compound/AnalogModificationPrimary Target(s)Potency (IC50/Ki/EC50)Reference(s)
Phenmetrazine -NET, DATEC50 (NE release): 29-50 nM; EC50 (DA release): 70-131 nM[2]
Phendimetrazine N-methylation of phenmetrazineNET, DAT (as prodrug to phenmetrazine)-[14]
Reboxetine (R,R)-(–)- and (S,S)-(+)-enantiomersNET(S,S)-enantiomer is more potent[15]
Talipexole -Dopamine D2 ReceptorED50 (anti-tremor, s.c.): 34 µg/kg; ED50 (anti-tremor, p.o.): 84 µg/kg[16]
Aminorex -NET, DATIC50 (NET): < 1 µM; IC50 (DAT): < 1 µM[13]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of phenylmorpholinones determine their clinical utility and dosing regimens.

CompoundBioavailabilityHalf-life (t1/2)CmaxTmaxMetabolismExcretionReference(s)
Phenmetrazine -8 hours---~70% excreted in 24h, ~19% unchanged[2]
Phendimetrazine -3.7 hours (immediate release)-1-3 hoursMetabolized to phenmetrazineRenal[14][17][18]
Reboxetine 94.5%~13 hours164 ng/mL (after 5mg dose)~2 hoursHepatic (CYP3A4)Primarily renal[4][15][19]
Talipexole ------[3]
Aminorex ----Metabolite of levamisole-[20]

Experimental Protocols for In Vitro Assays

Norepinephrine Reuptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the norepinephrine transporter.

Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are plated in 24-well plates and grown to confluency.

    • The cell monolayer is washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Test compounds at various concentrations are pre-incubated with the cells.

    • [³H]-Norepinephrine is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by washing with ice-cold KRH buffer.

    • Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50) is calculated.

Norepinephrine_Uptake_Assay_Workflow start Start plate_cells Plate hNET-expressing cells start->plate_cells wash_cells1 Wash cells with KRH buffer plate_cells->wash_cells1 add_compound Add test compound wash_cells1->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radioligand Add [³H]-Norepinephrine pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate_uptake Terminate uptake (wash with cold buffer) incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Quantify radioactivity lyse_cells->scintillation_count calculate_ic50 Calculate IC50 scintillation_count->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for a Norepinephrine Uptake Inhibition Assay.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]-Spiperone), and the test compound at various concentrations.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed, and the amount of radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion

The phenylmorpholinone class of compounds has a rich history that has contributed significantly to the fields of pharmacology and medicinal chemistry. From the early development of anorectics like phenmetrazine to the more targeted therapies such as the antidepressant reboxetine and the anti-Parkinsonian agent talipexole, this chemical scaffold has proven to be a versatile platform for drug discovery. Understanding the detailed history, synthesis, mechanisms of action, and pharmacokinetic properties of these core molecules provides a valuable foundation for researchers and drug development professionals seeking to design the next generation of therapeutics targeting the central nervous system. The continued exploration of this chemical space holds promise for the development of novel agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral organic compound belonging to the morpholinone class. Its structure, incorporating both a phenyl group and a lactam, makes it a molecule of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates the interplay of these properties.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these parameters provide insight into its potential as a drug candidate.

General and Computational Properties

A summary of the general and computationally predicted properties of this compound is presented below. These values are crucial for initial assessments and in silico modeling.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [2]
Physical Form Solid
CAS Number 144896-92-4[1][2]
Polar Surface Area (PSA) 38.33 Ų[1][2]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 3[1][2]
Rotatable Bonds 1[1][2]
Exact Mass 177.078978594 u[1]
Complexity 187[1]
Thermodynamic and Partitioning Properties

These properties govern the compound's solubility, lipophilicity, and behavior under varying physical conditions.

PropertyValueCitation(s)
Boiling Point 364.33 °C at 760 mmHg[1]
Density 1.149 g/cm³[1]
Refractive Index 1.535[1]
Vapor Pressure 0 mmHg at 25°C[1]
Flash Point 174.141 °C[1]
pKa (Predicted) 6.14 ± 0.40[1]
LogP (Predicted) 0.8741 - 1.20290[1][2]
Storage Temperature 4°C, protect from light or -20°C in freezer[2][3][4]

Experimental Protocols

Detailed experimental validation of the computationally predicted values is a critical step in drug development. While specific experimental reports for this compound are not extensively detailed in the public domain, the following are standard methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range suggests a high degree of purity.

Methodology: Capillary Melting Point

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a critical factor influencing bioavailability.[5]

Methodology: Shake-Flask Method (OECD Guideline 105)

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • A solution of this compound is prepared in either water or 1-octanol.

  • Equal volumes of 1-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand until the phases have completely separated.

  • The concentration of the compound in both the aqueous and octanolic phases is measured using an appropriate analytical method (e.g., HPLC-UV).

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Interplay of Physicochemical Properties

The various physicochemical characteristics of a molecule are not independent but are interrelated. Understanding these relationships is crucial for a holistic view of the compound's potential behavior.

Structure Chemical Structure This compound Solubility Aqueous Solubility Structure->Solubility influences Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity determines Ionization Ionization (pKa) Structure->Ionization governs Absorption Biological Absorption Solubility->Absorption is critical for Permeability Membrane Permeability Lipophilicity->Permeability is a key driver of Ionization->Solubility affects Permeability->Absorption enables

Caption: Relationship between core physicochemical properties and biological absorption.

This diagram illustrates that the fundamental chemical structure of this compound dictates its intrinsic properties such as solubility, lipophilicity (LogP), and ionization state (pKa). The interplay between ionization and solubility is significant, as the charge state of the molecule can dramatically alter its ability to dissolve in aqueous media.[5] In turn, a balance between aqueous solubility (necessary for dissolution in biological fluids) and lipophilicity (required to cross lipid membranes) governs the compound's membrane permeability and, ultimately, its overall biological absorption.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This document provides detailed application notes and proposed experimental protocols for the enantioselective synthesis of this compound. The presented methodology is adapted from established protocols for the synthesis of structurally related morpholinones, employing a chiral phosphoric acid-catalyzed asymmetric intramolecular cyclization. This approach offers a potentially efficient route to the target molecule with high enantioselectivity. Included are detailed experimental procedures, tables of expected quantitative data based on analogous reactions, and methods for determining enantiomeric excess.

Introduction

Chiral morpholinone scaffolds are key structural motifs in a variety of pharmaceuticals and natural products.[1][2][3] The precise control of stereochemistry is often crucial for therapeutic efficacy and safety.[4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted morpholinones is an area of active research. While numerous strategies exist for the synthesis of morpholinones, catalytic asymmetric methods for constructing the C5-substituted derivatives remain less explored.

This application note details a proposed enantioselective synthesis of this compound based on the successful application of chiral phosphoric acid (CPA) catalysis in the asymmetric synthesis of C3-substituted morpholinones.[1][2][3][5][6] Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations.[7][8][9][10] The proposed strategy involves the intramolecular cyclization of a suitable achiral precursor, where the stereochemistry is induced by the chiral catalyst.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound involves a two-step sequence starting from commercially available starting materials. The key step is the chiral phosphoric acid-catalyzed intramolecular cyclization of an N-protected 2-amino-1-phenylethanol derivative bearing a terminal alkyne.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Enantioselective Cyclization A 2-Amino-1-phenylethanol C N-(prop-2-yn-1-yl)-1-phenylethane-1,2-diol (Precursor) A->C Base, Solvent B Propargyl Bromide B->C D N-(prop-2-yn-1-yl)-1-phenylethane-1,2-diol (Precursor) E This compound D->E Chiral Phosphoric Acid Catalyst, Solvent, Temperature

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Achiral Precursor

This protocol describes the synthesis of the key intermediate for the asymmetric cyclization.

Materials:

  • 2-Amino-1-phenylethanol

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-amino-1-phenylethanol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired precursor.

Protocol 2: Enantioselective Synthesis of this compound

This protocol details the proposed chiral phosphoric acid-catalyzed intramolecular cyclization to yield the target compound.

Materials:

  • Synthesized achiral precursor from Protocol 1

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Toluene, anhydrous

  • Molecular sieves (4 Å), activated

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for reaction setup and workup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add activated 4 Å molecular sieves.

  • Add anhydrous toluene to the flask.

  • Add the precursor (1.0 eq.), dissolved in a minimal amount of anhydrous toluene, to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the molecular sieves and catalyst (if heterogeneous).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound, based on reported results for analogous C3-substituted morpholinones.[1][5][6]

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (5)Toluene6024~85~90
2(R)-TRIP (10)Toluene6024~90~92
3(R)-STRIP (5)DCE7036~80~88
4(R)-TRIP (5)Mesitylene8024~88~95

Note: These are expected values based on analogous reactions and will require experimental verification.

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of the racemic 5-phenylmorpholin-2-one.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized this compound in the mobile phase.

  • Inject the sample and record the chromatogram.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Experimental Workflow

G A Starting Materials (2-Amino-1-phenylethanol, Propargyl Bromide) B Synthesis of Precursor A->B C Purification of Precursor (Column Chromatography) B->C D Enantioselective Cyclization (Chiral Phosphoric Acid) C->D E Workup and Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Chiral HPLC Analysis (Determination of ee) E->G H This compound F->H G->H

Caption: General workflow for the synthesis and analysis.

Logical Relationship of Key Steps

G A Achiral Precursor Synthesis D Intramolecular Cyclization A->D B Chiral Catalyst Selection C Asymmetric Induction B->C C->D E Formation of (S)-Enantiomer D->E

Caption: Key logical steps in the enantioselective synthesis.

Conclusion

The proposed methodology, adapted from established literature on related compounds, presents a viable and potentially highly efficient route for the enantioselective synthesis of this compound. The use of chiral phosphoric acid catalysis is a powerful strategy for achieving high enantioselectivity in the formation of the morpholinone ring. The provided protocols and data serve as a comprehensive guide for researchers aiming to synthesize this valuable chiral building block. Experimental validation of the proposed reaction conditions and optimization may be necessary to achieve the desired yields and enantiomeric purity.

References

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols Utilizing Morpholin-2-one Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,2-amino alcohols, valuable building blocks in medicinal chemistry and drug development, using chiral morpholin-2-ones as key intermediates. Two primary strategies are highlighted: a chiral auxiliary-based approach and a catalytic asymmetric method.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and natural products. Their synthesis in an enantiomerically pure form is of significant interest. One effective strategy involves the use of chiral morpholin-2-ones as rigid scaffolds that allow for the stereocontrolled introduction of substituents, followed by a subsequent ring-opening to furnish the desired 1,2-amino alcohol. This approach offers a robust platform for the synthesis of a diverse range of these valuable compounds.

Method 1: Diastereoselective Synthesis using a Chiral Auxiliary

This method relies on the use of a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective formation of the morpholin-2-one ring. The chiral auxiliary is later removed to yield the enantiomerically enriched 1,2-amino alcohol.

Signaling Pathway and Workflow

G cluster_0 Synthesis of Chiral Morpholin-2-one cluster_1 Conversion to Chiral 1,2-Amino Alcohol Arylglyoxal Arylglyoxal Intermediate Hemiaminal Intermediate Arylglyoxal->Intermediate Pseudoephedrine Pseudoephedrine (Chiral Auxiliary) Pseudoephedrine->Intermediate Bronsted_Acid Brønsted Acid (e.g., CSA) Bronsted_Acid->Intermediate Catalysis Morpholinone Chiral Morpholin-2-one Intermediate->Morpholinone Rearrangement Cleavage Auxiliary Cleavage Morpholinone->Cleavage Reduction Reducing_Agent Reducing Agent (e.g., Red-Al®) Reducing_Agent->Cleavage Amino_Alcohol Chiral 1,2-Amino Alcohol Cleavage->Amino_Alcohol

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Quantitative Data

Table 1: Diastereoselective Synthesis of Chiral Morpholin-2-ones from Arylglyoxals and Pseudoephedrine [1]

EntryArylglyoxal (Ar)ProductYield (%)Diastereomeric Ratio (d.r.)
1Phenyl(3S,5S,6R)-5,6-dimethyl-3-phenyl-4-methylmorpholin-2-one95>20:1
24-Methoxyphenyl(3S,5S,6R)-3-(4-methoxyphenyl)-5,6-dimethyl-4-methylmorpholin-2-one92>20:1
34-Chlorophenyl(3S,5S,6R)-3-(4-chlorophenyl)-5,6-dimethyl-4-methylmorpholin-2-one96>20:1
42-Naphthyl(3S,5S,6R)-5,6-dimethyl-3-(naphthalen-2-yl)-4-methylmorpholin-2-one88>20:1
52-Thienyl(3S,5S,6R)-5,6-dimethyl-4-methyl-3-(thiophen-2-yl)morpholin-2-one85>20:1

Table 2: Conversion of Chiral Morpholin-2-ones to 1,2-Amino Alcohols [1]

EntryStarting Morpholin-2-one (Ar)ProductOverall Yield (%) (2 steps)
1Phenyl(S)-2-amino-1-phenylethan-1-ol75
24-Methoxyphenyl(S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol72
34-Chlorophenyl(S)-2-amino-1-(4-chlorophenyl)ethan-1-ol78
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral Morpholin-2-ones [1]

  • To a solution of the arylglyoxal monohydrate (1.0 mmol) and (1R,2R)-pseudoephedrine (1.1 mmol) in dichloromethane (DCM, 10 mL) is added camphorsulfonic acid (CSA, 0.1 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure chiral morpholin-2-one.

Protocol 2: General Procedure for the Reduction of Chiral Morpholin-2-ones to 1,2-Amino Alcohols [1]

  • To a solution of the chiral morpholin-2-one (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C is added Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, 65 wt% in toluene, 3.0 mmol) dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) at 0 °C.

  • The mixture is stirred vigorously for 1 hour, then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amino alcohol is purified by a suitable method, such as crystallization or chromatography, to yield the pure product.

Method 2: Catalytic Enantioselective Synthesis

This approach utilizes a chiral phosphoric acid (CPA) catalyst to control the stereochemistry of the morpholin-2-one formation from achiral starting materials. This method avoids the need for a stoichiometric chiral auxiliary.

Signaling Pathway and Workflow

G cluster_0 Catalytic Enantioselective Synthesis of Morpholin-2-one cluster_1 Conversion to Chiral 1,2-Amino Alcohol Arylglyoxal Arylglyoxal Iminium_Intermediate Cyclic α-Iminium Hemiacetal Arylglyoxal->Iminium_Intermediate Amino_Ethanol 2-(Arylamino)ethan-1-ol Amino_Ethanol->Iminium_Intermediate CPA_Catalyst Chiral Phosphoric Acid (e.g., (R)-TRIP) CPA_Catalyst->Iminium_Intermediate Catalysis Enantioenriched_Morpholinone Enantioenriched Morpholin-2-one Iminium_Intermediate->Enantioenriched_Morpholinone [1,2]-Aryl/Alkyl Shift (Aza-Benzilic Ester Rearrangement) Chiral_Amino_Alcohol Chiral 1,2-Amino Alcohol Enantioenriched_Morpholinone->Chiral_Amino_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Chiral_Amino_Alcohol

Caption: Workflow for Catalytic Asymmetric Synthesis.

Quantitative Data

Table 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Morpholin-2-ones [2]

EntryArylglyoxal (Ar)2-(Arylamino)ethan-1-ol (Ar')ProductYield (%)Enantiomeric Excess (ee, %)
1PhenylPhenyl(R)-3,4-diphenylmorpholin-2-one9596
24-MethoxyphenylPhenyl(R)-3-(4-methoxyphenyl)-4-phenylmorpholin-2-one9297
34-FluorophenylPhenyl(R)-3-(4-fluorophenyl)-4-phenylmorpholin-2-one9695
4Phenyl4-Methoxyphenyl(R)-3-phenyl-4-(4-methoxyphenyl)morpholin-2-one8894
5NaphthylPhenyl(R)-3-(naphthalen-2-yl)-4-phenylmorpholin-2-one8598

Table 4: Reduction of Enantioenriched Morpholin-2-ones to 1,2-Amino Alcohols

EntryStarting Morpholin-2-one (Ar, Ar')ProductYield (%)
1Phenyl, Phenyl(R)-2-(phenylamino)-1-phenylethan-1-ol85
24-Methoxyphenyl, Phenyl(R)-1-(4-methoxyphenyl)-2-(phenylamino)ethan-1-ol82

Note: Yields for the reduction step are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 3: General Procedure for the Catalytic Enantioselective Synthesis of Morpholin-2-ones [2]

  • To a flame-dried Schlenk tube are added the arylglyoxal (0.2 mmol), 2-(arylamino)ethan-1-ol (0.24 mmol), and (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (2.0 mL) is added, and the reaction mixture is stirred at 50 °C for 24-48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantioenriched morpholin-2-one.

Protocol 4: General Procedure for the Reduction of Enantioenriched Morpholin-2-ones

  • A solution of the enantioenriched morpholin-2-one (0.5 mmol) in anhydrous THF (5 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®.

  • The filter cake is washed with ethyl acetate.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to give the desired chiral 1,2-amino alcohol.

Conclusion

The use of chiral morpholin-2-ones provides a versatile and efficient platform for the asymmetric synthesis of chiral 1,2-amino alcohols. The choice between a chiral auxiliary-based method and a catalytic asymmetric approach will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereochemical outcome required. The protocols provided herein offer detailed procedures for the successful implementation of these valuable synthetic strategies.

References

Application Notes and Protocols: (S)-5-Phenylmorpholin-2-one as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-5-phenylmorpholin-2-one as a chiral auxiliary in asymmetric synthesis. This document details its application in diastereoselective Mannich reactions, offering structured data and detailed experimental protocols. Additionally, proposed methods for its synthesis and cleavage are presented based on established chemical principles.

Introduction

This compound is a valuable chiral auxiliary for stereoselective carbon-carbon bond formation. Its rigid heterocyclic structure, bearing a stereogenic center at the 5-position, allows for effective facial discrimination in reactions involving prochiral substrates. This auxiliary has demonstrated particular utility in diastereoselective additions to iminium ions generated in situ, providing a reliable method for the synthesis of chiral amines and their derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to this compound, based on common organic transformations, is outlined below. The proposed synthesis starts from the commercially available and enantiopure (S)-phenylglycinol.

cluster_synthesis Proposed Synthesis of this compound start (S)-Phenylglycinol step1 Protection of amine (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-(S)-phenylglycinol step1->intermediate1 step2 Alkylation of alcohol (e.g., Ethyl bromoacetate, NaH) intermediate1->step2 intermediate2 N-Boc protected ester step2->intermediate2 step3 Deprotection of amine (e.g., TFA or HCl) intermediate2->step3 intermediate3 Amino ester intermediate step3->intermediate3 step4 Intramolecular cyclization (Lactamization) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Application in Diastereoselective Mannich Reactions

This compound has been successfully employed as a chiral auxiliary in the diastereoselective boronic acid Mannich reaction. In this transformation, the morpholinone condenses with an aldehyde to form a chiral iminium ion intermediate. Subsequent nucleophilic attack by a boronic acid proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary.

Quantitative Data Summary

The following table summarizes the results of the diastereoselective Mannich reaction between iminium ions derived from this compound and various aldehydes with 2-furylboronic acid.

AldehydeProductYield (%)Diastereomeric Ratio (d.r.)
Paraformaldehyde2a85>98:2
Acetaldehyde2b7585:15
Propanal2c8087:13
Butanal2d7888:12
Pentanal2e8290:10
3-Methylbutanal2f7592:8
Phenylacetaldehyde2g70>98:2
Isobutyraldehyde2h25>98:2
Pivalaldehyde2i15>98:2
Experimental Protocol: General Procedure for the Diastereoselective Mannich Reaction
  • To a stirred solution of this compound (1.0 eq.) and 2-furylboronic acid (1.2 eq.) in THF, add the aldehyde (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Concentrate the mixture in vacuo.

  • Add dichloromethane to the residue and filter through Celite® to remove excess boronic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography on silica gel to afford the diastereomeric products.

cluster_mannich Experimental Workflow: Diastereoselective Mannich Reaction start Mix this compound, 2-furylboronic acid, and aldehyde in THF step1 Reflux (1-2 h) start->step1 step2 TLC Monitoring step1->step2 step3 Concentrate in vacuo step2->step3 Reaction Complete step4 Add CH2Cl2 and filter through Celite® step3->step4 step5 Remove solvent step4->step5 step6 Silica gel chromatography step5->step6 product Isolated Diastereomeric Products step6->product

Caption: Workflow for the diastereoselective Mannich reaction.

Proposed Stereochemical Model

The observed diastereoselectivity is rationalized by the nucleophilic attack of the boronic acid on the less sterically hindered face of a conformationally locked E-iminium ion intermediate.

Caption: Stereochemical model for the Mannich reaction.

Proposed Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be removed. Standard methods for the cleavage of N-acyl lactams, such as hydrolysis under acidic or basic conditions, or reductive cleavage, can be employed. The choice of method will depend on the stability of the desired product.

Proposed Protocol: Hydrolytic Cleavage
  • Dissolve the N-acylated product in a suitable solvent (e.g., a mixture of THF and water).

  • Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M LiOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • The chiral auxiliary, now in its hydrolyzed form ((S)-2-amino-1-phenylethanol derivative), can potentially be recovered from the aqueous layer for recycling.

  • Purify the desired carboxylic acid or amine product.

cluster_cleavage Proposed Workflow for Auxiliary Cleavage (Hydrolysis) start Dissolve N-acylated product in THF/H2O step1 Add acid (e.g., 6M HCl) or base (e.g., 2M LiOH) start->step1 step2 Reflux and monitor by TLC step1->step2 step3 Neutralize reaction mixture step2->step3 Reaction Complete step4 Extract with organic solvent step3->step4 product Purified Product step4->product auxiliary Recovered Auxiliary step4->auxiliary From aqueous layer

Caption: Proposed workflow for the cleavage of the chiral auxiliary.

Conclusion

This compound is an effective chiral auxiliary for inducing high levels of diastereoselectivity in Mannich reactions. Its straightforward application and the high diastereomeric excesses achieved make it a valuable tool for the asymmetric synthesis of chiral amines. While its application in other types of asymmetric transformations is not yet widely documented, its successful use in the Mannich reaction suggests potential for broader utility in stereoselective synthesis. Further research into its applications in alkylation, aldol, and cycloaddition reactions is warranted.

Protocol for the Enantioselective Synthesis of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (S)-5-Phenylmorpholin-2-one, a chiral morpholinone derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available chiral amino alcohol, (S)-2-phenylglycinol. The protocol first involves the N-chloroacetylation of (S)-2-phenylglycinol, followed by an intramolecular cyclization to yield the target compound. This method is efficient and provides the desired product in good yield and high enantiomeric purity. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Morpholin-2-one scaffolds are prevalent in a variety of biologically active compounds and natural products. Their rigid conformation and chiral centers make them attractive building blocks in the design of novel therapeutic agents. Specifically, the enantiomerically pure this compound serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The following protocol outlines a reliable and reproducible method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step sequence starting from (S)-2-phenylglycinol. The first step is the N-chloroacetylation of the amino group of (S)-2-phenylglycinol using chloroacetyl chloride in the presence of a base. The resulting N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide intermediate is then subjected to an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom upon treatment with a base to form the morpholin-2-one ring.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization S-Phenylglycinol (S)-2-phenylglycinol Intermediate N-(2-hydroxy-1-phenylethyl) -2-chloroacetamide S-Phenylglycinol->Intermediate Chloroacetyl chloride, Base (e.g., NaHCO₃), Solvent (e.g., DCM/H₂O) Product This compound Intermediate->Product Base (e.g., K₂CO₃), Solvent (e.g., Acetone)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Methods
Reagent/MaterialGradeSupplier
(S)-2-phenylglycinol≥98%Commercially Available
Chloroacetyl chloride≥98%Commercially Available
Sodium bicarbonate (NaHCO₃)ReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
AcetoneAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide
  • To a solution of (S)-2-phenylglycinol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1, v/v) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Dissolve the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide from Step 1 in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
Typical Yield 75-85% over two steps
Enantiomeric Excess >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 4.65 (dd, J=9.2, 4.0 Hz, 1H), 4.45 (t, J=9.2 Hz, 1H), 4.20 (dd, J=9.2, 4.0 Hz, 1H), 3.60 (s, 2H), 2.10 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5, 138.0, 129.0, 128.5, 126.0, 72.0, 55.0, 45.0
Storage Conditions Store at 2-8 °C under a dry, inert atmosphere

Logical Workflow

The following diagram illustrates the logical progression of the experimental steps.

Workflow cluster_prep Preparation cluster_acylation N-Chloroacetylation cluster_cyclization Intramolecular Cyclization cluster_purification Purification & Analysis Setup Reaction Setup: (S)-2-phenylglycinol in DCM/NaHCO₃ (aq) Addition Add Chloroacetyl Chloride (0 °C) Setup->Addition Reaction1 Stir at Room Temperature (2-4h) Addition->Reaction1 Workup1 Workup: - Separate layers - Extract with DCM - Wash, dry, concentrate Reaction1->Workup1 Dissolve Dissolve Intermediate in Acetone Workup1->Dissolve AddBase Add K₂CO₃ Dissolve->AddBase Reflux Reflux (12-24h) AddBase->Reflux Workup2 Workup: - Filter - Concentrate Reflux->Workup2 Purify Column Chromatography Workup2->Purify Analyze Characterization: - NMR - Purity Analysis Purify->Analyze

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: Enantiomeric Separation of 5-Phenylmorpholin-2-one using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a strategic approach for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 5-Phenylmorpholin-2-one, a chiral heterocyclic compound of interest in pharmaceutical research. Due to the critical importance of enantiomeric purity in drug development, a reliable analytical method for separating and quantifying the individual enantiomers is essential.[1][2][3] This document outlines a systematic protocol for screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. The methodologies described are intended to guide researchers and drug development professionals in establishing a validated chiral HPLC method.

Introduction

5-Phenylmorpholin-2-one possesses a stereogenic center at the C5 position, resulting in the existence of two enantiomers, (R)- and (S)-5-Phenylmorpholin-2-one. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their separation and individual assessment a regulatory requirement in the pharmaceutical industry.[1][4] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective technique for the separation of enantiomers.[1][3][4][5] The selection of an appropriate CSP and the optimization of chromatographic conditions are crucial for achieving baseline resolution.[5] This application note provides a comprehensive guide to developing such a method for 5-Phenylmorpholin-2-one.

Experimental Protocols

2.1. Materials and Reagents

  • Racemic 5-Phenylmorpholin-2-one: Reference standard.

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Chiral HPLC Columns: A selection of columns for screening is recommended. Based on the structure of 5-Phenylmorpholin-2-one (containing a phenyl group and a carbamate moiety), the following CSPs are suggested for initial screening:

    • Polysaccharide-based:

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

      • Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)

    • Pirkle-type:

      • (R,R)-Whelk-O® 1

2.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

2.3. Standard Solution Preparation

  • Prepare a stock solution of racemic 5-Phenylmorpholin-2-one in a suitable solvent (e.g., Methanol or Ethanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL for injection.

2.4. Chromatographic Conditions: Screening Phase

A systematic screening of different CSPs with various mobile phase compositions is the first step in method development. The following conditions are recommended for initial screening.

Table 1: Proposed Screening Conditions for Enantiomeric Separation of 5-Phenylmorpholin-2-one

Column (CSP)Mobile Phase ModeMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Detection (nm)
Chiralcel® OD-H Normal Phasen-Hexane / IPA (90:10, v/v)1.025220
Normal Phasen-Hexane / EtOH (80:20, v/v)1.025220
Reversed PhaseACN / Water (50:50, v/v)0.825220
Polar OrganicACN / MeOH (50:50, v/v)1.025220
Chiralpak® AD-H Normal Phasen-Hexane / IPA (85:15, v/v)1.025220
Normal Phasen-Hexane / EtOH (90:10, v/v)1.025220
Reversed PhaseMeOH / Water (60:40, v/v)0.825220
Polar OrganicEtOH / ACN (70:30, v/v)1.025220
Chiralpak® IA Normal Phasen-Hexane / IPA (95:5, v/v)1.025220
Normal Phasen-Hexane / DCM / EtOH (80:10:10, v/v/v)1.025220
Reversed PhaseACN / Water (40:60, v/v)0.825220
Polar OrganicMeOH / ACN (80:20, v/v)1.025220
(R,R)-Whelk-O® 1 Normal Phasen-Hexane / IPA (80:20, v/v)1.025220
Normal Phasen-Hexane / EtOH (70:30, v/v)1.025220

2.5. Method Optimization

Once a promising separation is observed during the screening phase (resolution > 1.0), the following parameters should be optimized to achieve baseline separation (resolution ≥ 1.5) and improve peak shape:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., IPA, EtOH) in the normal phase or the aqueous/organic ratio in the reversed phase.

  • Additives: For basic or acidic characteristics of the analyte, the addition of a small percentage of an additive like DEA (for basic compounds) or TFA (for acidic compounds) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate generally improves resolution.[6]

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[6] Varying the column temperature (e.g., between 15°C and 40°C) may improve separation.

Data Presentation and Analysis

All quantitative data from the screening and optimization experiments should be systematically recorded and presented in a tabular format for easy comparison.

Table 2: Example Data Summary for a Successful Separation

ParameterValue
Chromatographic Conditions
ColumnChiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / IPA (90:10, v/v) with 0.1% TFA
Flow Rate0.8 mL/min
Temperature30 °C
Detection220 nm
Results
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Selectivity (α)1.25
Tailing Factor (Enantiomer 1)1.1
Tailing Factor (Enantiomer 2)1.2

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral HPLC method.

G cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_optimization Optimization Phase racemate Racemic 5-Phenylmorpholin-2-one standard_prep Prepare Standard Solution (0.1 mg/mL) racemate->standard_prep hplc_screening Perform HPLC Screening Runs standard_prep->hplc_screening csp_selection Select CSPs (Polysaccharide & Pirkle-type) csp_selection->hplc_screening mp_selection Select Mobile Phases (NP, RP, PO) mp_selection->hplc_screening eval_results Evaluate Chromatograms (Resolution, Peak Shape) hplc_screening->eval_results no_sep No or Poor Separation (Rs < 1.0) eval_results->no_sep good_sep Promising Separation (Rs > 1.0) eval_results->good_sep no_sep->csp_selection Select different CSP/Mobile Phase optimize_mp Optimize Mobile Phase Ratio good_sep->optimize_mp optimize_additives Optimize Additives (TFA/DEA) optimize_mp->optimize_additives optimize_flow Optimize Flow Rate optimize_additives->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp optimized_method Final Optimized Method (Rs >= 1.5) optimize_temp->optimized_method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The successful enantiomeric separation of 5-Phenylmorpholin-2-one can be achieved through a systematic screening of various chiral stationary phases and mobile phase conditions. Polysaccharide-based and Pirkle-type CSPs are recommended as a starting point for method development. By following the outlined protocol of screening and subsequent optimization of chromatographic parameters, a robust and reliable HPLC method can be established for the accurate determination of the enantiomeric purity of 5-Phenylmorpholin-2-one, which is crucial for quality control in pharmaceutical development.

References

Application Notes and Protocols: (S)-5-Phenylmorpholin-2-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-5-Phenylmorpholin-2-one is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active compounds. Its rigid, chiral scaffold is particularly suited for the development of therapeutic agents targeting the central nervous system, including treatments for neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potent neurokinin-1 (NK1) receptor antagonists, a class of drugs with significant clinical applications.

Application: Synthesis of a Precursor for Aprepitant, a Potent NK1 Receptor Antagonist

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain pathways. Aprepitant is a clinically approved NK1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant and its analogs often involves a chiral morpholine core, for which this compound serves as a critical starting material.

This application note details the initial steps in the synthesis of a key intermediate for Aprepitant, starting from this compound. The process involves the protection of the secondary amine followed by stereoselective reduction and subsequent etherification.

Experimental Protocols

Protocol 1: N-Benzylation of this compound

This protocol describes the protection of the secondary amine of this compound with a benzyl group, a common strategy to prevent unwanted side reactions in subsequent synthetic steps.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-(S)-5-phenylmorpholin-2-one.

Table 1: Quantitative Data for N-Benzylation Reaction

ParameterValue
Starting MaterialThis compound
ProductN-benzyl-(S)-5-phenylmorpholin-2-one
Typical Yield85-95%
Purity (by HPLC)>98%
Protocol 2: Stereoselective Reduction and Etherification of N-benzyl-(S)-5-phenylmorpholin-2-one

This protocol outlines the stereoselective reduction of the ketone functionality in N-benzyl-(S)-5-phenylmorpholin-2-one, followed by etherification to introduce the 3,5-bis(trifluoromethyl)benzyl group, a key structural motif in many NK1 receptor antagonists. This procedure is adapted from methodologies described in the synthesis of Aprepitant analogs.

Materials:

  • N-benzyl-(S)-5-phenylmorpholin-2-one

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)

  • 3,5-Bis(trifluoromethyl)benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve N-benzyl-(S)-5-phenylmorpholin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.2 eq) in anhydrous THF.

  • Add the solution of the benzyl bromide to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether intermediate.

Table 2: Quantitative Data for Reduction and Etherification

ParameterValue
Starting MaterialN-benzyl-(S)-5-phenylmorpholin-2-one
Product4-Benzyl-2-(S)-(3,5-bis(trifluoromethyl)benzyloxy)-3-(S)-phenylmorpholine
Typical Yield60-75%
Diastereomeric Ratio>95:5

Visualizations

Synthesis_Pathway A This compound B N-benzyl-(S)-5-phenylmorpholin-2-one A->B C Key Aprepitant Intermediate (4-Benzyl-2-(S)-(3,5-bis(trifluoromethyl)benzyloxy)-3-(S)-phenylmorpholine) B->C  Stereoselective Reduction & Etherification (Protocol 2) D Aprepitant C->D

Caption: Synthetic pathway from this compound to Aprepitant.

Experimental_Workflow cluster_protocol1 Protocol 1: N-Benzylation cluster_protocol2 Protocol 2: Reduction & Etherification P1_Start Start: this compound P1_Step1 Add K₂CO₃ in DMF P1_Start->P1_Step1 P1_Step2 Add Benzyl Bromide P1_Step1->P1_Step2 P1_Step3 Heat and Stir P1_Step2->P1_Step3 P1_Step4 Work-up and Extraction P1_Step3->P1_Step4 P1_Step5 Purification P1_Step4->P1_Step5 P1_End Product: N-benzyl-(S)-5-phenylmorpholin-2-one P1_Step5->P1_End P2_Start Start: N-benzyl-(S)-5-phenylmorpholin-2-one P1_End->P2_Start P2_Step1 Dissolve in THF, Cool to -78°C P2_Start->P2_Step1 P2_Step2 Add L-Selectride® P2_Step1->P2_Step2 P2_Step3 Add Benzyl Bromide Derivative P2_Step2->P2_Step3 P2_Step4 Warm to RT, Work-up P2_Step3->P2_Step4 P2_Step5 Purification P2_Step4->P2_Step5 P2_End Product: Key Aprepitant Intermediate P2_Step5->P2_End

Caption: Experimental workflow for the synthesis of the Aprepitant intermediate.

Signaling_Pathway substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor binds to g_protein Gq/11 nk1_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (Nausea, Vomiting, Pain) ca2_release->cellular_response pkc_activation->cellular_response aprepitant {Aprepitant} aprepitant->nk1_receptor blocks

Caption: Simplified signaling pathway of the NK1 receptor and the action of Aprepitant.

Application Note: Spectroscopic Characterization of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2][3] As with many chiral molecules, the precise determination of its structure and stereochemistry is crucial for its potential applications in medicinal chemistry and drug development. NMR spectroscopy and mass spectrometry are powerful analytical techniques that provide detailed information about the molecular structure, connectivity, and mass of a compound. This application note outlines the expected spectroscopic characteristics and provides standardized protocols for the analysis of this compound.

Spectroscopic Data

Note: The following data are representative and intended to serve as a guide for the analysis of this compound. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.25m5HAr-H
4.60dd1HH-5
4.35d1HH-3a
4.25d1HH-3b
3.80dd1HH-6a
3.60t1HH-6b
2.50br s1HN-H

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
171.0C-2 (C=O)
138.0Ar-C (quaternary)
129.0Ar-CH
128.5Ar-CH
126.0Ar-CH
70.0C-3
55.0C-5
48.0C-6
Mass Spectrometry (MS)

Table 3: Representative Mass Spectrometry Data for this compound (ESI+)

m/zInterpretation
178.0863[M+H]⁺
200.0682[M+Na]⁺

Experimental Protocols

NMR Spectroscopy

1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

1.2. ¹H NMR Data Acquisition:

  • Place the NMR tube in a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: 20 ppm

1.3. ¹³C NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

1.4. 2D NMR Data Acquisition (Optional but Recommended):

  • For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • COSY: To identify ¹H-¹H spin-spin coupling networks.

  • HSQC: To correlate directly bonded ¹H and ¹³C atoms.

Mass Spectrometry

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2.2. Data Acquisition (Electrospray Ionization - ESI):

  • Use a high-resolution mass spectrometer equipped with an ESI source.

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode with the following typical parameters:

    • Ion Source: ESI

    • Polarity: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (e.g., ESI-HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_confirmation Structural Confirmation purity_assessment->final_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This application note provides a framework for the NMR and mass spectrometry characterization of this compound. The representative data and detailed protocols offer a valuable resource for researchers working on the synthesis and analysis of this compound and its analogs. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry allows for unambiguous structure determination and purity verification, which are essential steps in the development of new chemical entities.

References

Scale-Up Synthesis of (S)-5-Phenylmorpholin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document provides detailed application notes and a proposed protocol for the scale-up synthesis of this molecule. The described methodology is based on established chemical principles for the formation of morpholin-2-ones, tailored for larger scale production. The protocol focuses on a two-step synthetic route commencing from the readily available chiral precursor, (S)-(-)-2-phenylglycinol. Key considerations for reaction control, work-up, and purification on a larger scale are addressed. Quantitative data for the proposed synthesis are summarized, and procedural workflows are visualized to ensure clarity and reproducibility.

Introduction

The morpholin-2-one scaffold is a key structural motif found in numerous biologically active compounds. The enantiomerically pure this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. The development of a robust and scalable synthetic process is crucial for advancing research and enabling the production of sufficient quantities for preclinical and clinical studies. This document outlines a practical and economically viable approach for the scale-up synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from (S)-(-)-2-phenylglycinol. The first step involves the N-alkylation of the amino alcohol with ethyl bromoacetate to form the intermediate N-(2-hydroxy-2-phenylethyl)glycine ethyl ester. The second step is an intramolecular cyclization of this intermediate to yield the target compound, this compound.

G cluster_1 Step 2: Intramolecular Cyclization S_Phenylglycinol (S)-(-)-2-Phenylglycinol Intermediate N-(2-hydroxy-2-phenylethyl)glycine ethyl ester S_Phenylglycinol->Intermediate  Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate Intermediate_2 N-(2-hydroxy-2-phenylethyl)glycine ethyl ester Final_Product This compound Intermediate_2->Final_Product  Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 20 L, 50 L) equipped with overhead stirring, temperature probes, reflux condensers, and addition funnels.

  • Reagents: (S)-(-)-2-phenylglycinol, ethyl bromoacetate, potassium carbonate (K₂CO₃), sodium ethoxide (NaOEt), acetonitrile, ethanol, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Filtration: Buchner funnels with appropriate filter paper or a filter press for larger scales.

  • Drying: Vacuum oven.

  • Analytical Instruments: HPLC for reaction monitoring and purity assessment, NMR for structural confirmation.

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)glycine ethyl ester
  • Reactor Setup: Charge a clean, dry reactor with (S)-(-)-2-phenylglycinol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add acetonitrile to the reactor to achieve a suitable concentration (e.g., 5-10 volumes relative to the starting amino alcohol).

  • Reagent Addition: Begin stirring the suspension and slowly add ethyl bromoacetate (1.1 eq) via an addition funnel over a period of 1-2 hours, maintaining the internal temperature at approximately 20-25 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude intermediate as an oil. This crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reactor Setup: Charge a separate, clean, dry reactor with a solution of sodium ethoxide (1.5 eq) in ethanol.

  • Intermediate Addition: Slowly add the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester from Step 1, dissolved in ethanol, to the sodium ethoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the formation of the product by HPLC.

  • Neutralization and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: To the resulting residue, add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Crystallization: Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Cyclization
Starting Material (S)-(-)-2-phenylglycinolN-(2-hydroxy-2-phenylethyl)glycine ethyl ester
Reagents Ethyl bromoacetate, K₂CO₃Sodium ethoxide
Solvent AcetonitrileEthanol
Temperature 20-25 °C (addition), 80-82 °C (reflux)Room temperature (addition), 78-80 °C (reflux)
Reaction Time 12-16 hours4-6 hours
Work-up Filtration, solvent evaporationNeutralization, extraction, crystallization
Expected Yield >90% (crude)75-85% (after crystallization)
Product Purity (HPLC) ->98%

Process Workflow

G cluster_prep Preparation cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_final Final Product Reactor_Prep Reactor Preparation (Clean, Dry) Charge_1 Charge (S)-(-)-2-phenylglycinol and K2CO3 Reactor_Prep->Charge_1 Add_Solvent_1 Add Acetonitrile Charge_1->Add_Solvent_1 Add_Reagent_1 Slowly add Ethyl Bromoacetate Add_Solvent_1->Add_Reagent_1 React_1 Heat to Reflux (12-16h) Add_Reagent_1->React_1 Workup_1 Cool, Filter, Concentrate React_1->Workup_1 Charge_2 Prepare NaOEt in Ethanol Workup_1->Charge_2 Add_Intermediate Add Crude Intermediate Charge_2->Add_Intermediate React_2 Heat to Reflux (4-6h) Add_Intermediate->React_2 Workup_2 Neutralize, Extract, Wash React_2->Workup_2 Purify Crystallize and Dry Workup_2->Purify Final_Product This compound Purify->Final_Product

Caption: General workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Ethyl bromoacetate is a lachrymator and is corrosive. Handle in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium ethoxide is a strong base and is flammable. Handle under an inert atmosphere (e.g., nitrogen) and away from sources of ignition. It reacts violently with water.

  • Acetonitrile and ethanol are flammable solvents. Ensure all heating is done using controlled heating mantles or oil baths and that no open flames are present.

  • The reactions should be carried out by trained personnel familiar with large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any scale-up activities.

Conclusion

The provided protocol offers a viable and scalable pathway for the synthesis of this compound. By utilizing commercially available starting materials and employing straightforward reaction conditions, this method is suitable for producing multi-gram to kilogram quantities of the target compound. The detailed steps and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research or drug development setting. As with any scale-up process, optimization of reaction parameters and careful monitoring are essential to ensure safety, efficiency, and high product quality.

Application Notes and Protocols: (S)-5-Phenylmorpholin-2-one Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a valuable chiral building block in asymmetric synthesis, frequently utilized in the development of pharmacologically active compounds. Its rigid, chiral scaffold makes it an important intermediate for creating complex molecules with specific stereochemistry. Understanding the reaction mechanism for its synthesis is crucial for optimizing reaction conditions, improving yield and enantiopurity, and adapting the methodology for the synthesis of related derivatives. This document provides a detailed overview of the proposed reaction mechanism for the synthesis of this compound, along with experimental protocols and data presentation.

Proposed Reaction Mechanism

The synthesis of this compound from (S)-phenylglycinol and chloroacetyl chloride is proposed to proceed via a two-step mechanism:

  • Chemoselective N-Chloroacetylation: The reaction initiates with the nucleophilic attack of the more nucleophilic amino group of (S)-phenylglycinol on the electrophilic carbonyl carbon of chloroacetyl chloride. The hydroxyl group is significantly less nucleophilic, especially under neutral or slightly basic conditions, allowing for high chemoselectivity. This step results in the formation of the intermediate, (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The second step is a base-promoted intramolecular SN2 reaction. The hydroxyl group of the intermediate is deprotonated by a base, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular nucleophilic substitution results in the formation of the six-membered morpholin-2-one ring with the expulsion of a chloride ion. This type of reaction is a classic example of an intramolecular Williamson ether synthesis.[1] The formation of a six-membered ring is generally kinetically and thermodynamically favorable.

dot

Reaction_Mechanism cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization start_mats intermediate (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide start_mats->intermediate Chloroacetyl Chloride, Base (e.g., NaHCO3) intermediate_2 Alkoxide Intermediate intermediate->intermediate_2 Base (e.g., K2CO3) final_product This compound intermediate_2->final_product Intramolecular SN2

Caption: Proposed two-step reaction mechanism for the synthesis of this compound.

Data Presentation

ParameterValue/RangeConditionsReference
Yield 80-95%Optimized conditionsGeneral observation for similar syntheses
Enantiomeric Excess (ee) >98%Starting from enantiopure (S)-phenylglycinolAssumes no racemization
Reaction Time (Step 1) 30-60 minRoom TemperatureBased on N-acetylation rates
Reaction Time (Step 2) 2-6 hours60-80 °CTypical for intramolecular Williamson ether synthesis
Key Reagents (S)-phenylglycinol, Chloroacetyl chloride, NaHCO₃, K₂CO₃--
Solvent Dichloromethane (DCM), Acetonitrile (MeCN)--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis of this compound from (S)-phenylglycinol.

Materials:

  • (S)-phenylglycinol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine solution

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Synthesis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

  • In a 250 mL round-bottom flask, dissolve (S)-phenylglycinol (1.0 eq) and sodium bicarbonate (1.5 eq) in a 1:1 mixture of DCM and water at 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the stirring mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide from Step 1 in acetonitrile.

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Visualizations

dot

Experimental_Workflow cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization start Dissolve (S)-phenylglycinol and NaHCO3 in DCM/H2O at 0°C add_reagent Add Chloroacetyl Chloride solution dropwise start->add_reagent react_1 Stir at room temperature for 1-2 hours add_reagent->react_1 workup_1 Workup: - Separate layers - Extract with DCM - Wash with brine - Dry and concentrate react_1->workup_1 dissolve_intermediate Dissolve crude intermediate in Acetonitrile workup_1->dissolve_intermediate Crude Intermediate add_base Add K2CO3 dissolve_intermediate->add_base react_2 Reflux for 4-6 hours add_base->react_2 workup_2 Workup: - Cool and filter - Concentrate react_2->workup_2 purify Purify by recrystallization or column chromatography workup_2->purify final_product final_product purify->final_product This compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-5-Phenylmorpholin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately aiming to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and stereospecific approach involves a two-step synthesis starting from the chiral amino alcohol, (S)-2-amino-1-phenylethanol (also known as (S)-phenylglycinol). The first step is the N-alkylation of (S)-2-amino-1-phenylethanol with an ethyl haloacetate, typically ethyl bromoacetate, to form the intermediate N-((S)-1-phenyl-2-hydroxyethyl)glycine ethyl ester. The second step is an intramolecular cyclization of this intermediate, usually base-catalyzed, to yield the desired this compound.

Q2: What are the critical factors influencing the yield of this compound?

A2: Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: Using high-purity (S)-2-amino-1-phenylethanol and ethyl bromoacetate is crucial to prevent side reactions.

  • Reaction Conditions for N-alkylation: The choice of base, solvent, temperature, and reaction time during the N-alkylation step can affect the formation of byproducts.

  • Efficiency of Cyclization: The selection of the base and solvent for the intramolecular cyclization step is critical for driving the reaction to completion and minimizing decomposition.

  • Purification Method: The method used to purify the final product, such as recrystallization, can influence the isolated yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of both the N-alkylation and cyclization steps. By comparing the reaction mixture to the starting materials and, if available, a standard of the product, you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the common impurities or side-products in this synthesis?

A4: Common side-products include:

  • Over-alkylation products: Di-alkylation of the amine group of (S)-2-amino-1-phenylethanol can occur during the first step.

  • Unreacted starting materials: Incomplete reactions will leave residual (S)-2-amino-1-phenylethanol or the N-alkylated intermediate.

  • Polymerization products: Under certain conditions, side reactions can lead to the formation of polymeric materials.

  • Racemization: While less common under mild conditions, harsh basic or acidic conditions could potentially lead to some degree of racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no formation of the N-alkylated intermediate Ineffective N-alkylation due to a weak base or low temperature.Use a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the reaction temperature is appropriate; gentle heating may be required.
Decomposition of ethyl bromoacetate.Add the ethyl bromoacetate dropwise to the reaction mixture to control the exothermic reaction and prevent decomposition.
Formation of multiple spots on TLC during N-alkylation Over-alkylation of the amine.Use a slight excess of the amino alcohol relative to the ethyl bromoacetate to favor mono-alkylation.
Low yield in the cyclization step Incomplete cyclization.Use a stronger base like sodium ethoxide or potassium tert-butoxide to facilitate the intramolecular reaction. Ensure anhydrous conditions as water can inhibit the reaction.
Decomposition of the product under harsh basic conditions.Optimize the reaction time and temperature for the cyclization. A lower temperature for a longer duration might be beneficial.
Difficulty in purifying the final product Oily product or co-eluting impurities.Try different solvent systems for recrystallization. Common choices include ethyl acetate/hexanes, ethanol/water, or isopropanol. Column chromatography on silica gel may be necessary if recrystallization is ineffective.
Inconsistent Yields Variability in reagent quality or reaction setup.Ensure all reagents are of high purity and solvents are anhydrous where necessary. Maintain consistent reaction parameters (temperature, stirring speed, addition rates).

Experimental Protocols

Protocol 1: Synthesis of N-((S)-1-phenyl-2-hydroxyethyl)glycine ethyl ester (Intermediate)

Materials:

  • (S)-2-amino-1-phenylethanol

  • Ethyl bromoacetate

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting amino alcohol is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • N-((S)-1-phenyl-2-hydroxyethyl)glycine ethyl ester (crude from Protocol 1)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude N-((S)-1-phenyl-2-hydroxyethyl)glycine ethyl ester (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Optimization of N-Alkylation Reaction Conditions (Representative Data)

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield of Intermediate (%)
1K₂CO₃ (1.5)Acetonitrile252445
2TEA (1.1)Acetonitrile0 to 251875
3DIPEA (1.2)Dichloromethane251672
4TEA (1.1)THF252068

Table 2: Optimization of Cyclization Reaction Conditions (Representative Data)

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield of this compound (%)
1NaHCO₃ (2.0)Ethanol78 (reflux)12<10
2K₂CO₃ (1.5)Ethanol78 (reflux)840
3NaOEt (1.1)Ethanol78 (reflux)385
4t-BuOK (1.1)THF66 (reflux)482

Visualizations

SynthesisWorkflow Start (S)-2-amino-1-phenylethanol Step1 N-Alkylation Start->Step1 Reagent1 Ethyl bromoacetate, Triethylamine, Acetonitrile Reagent1->Step1 Intermediate N-((S)-1-phenyl-2-hydroxyethyl)glycine ethyl ester Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Reagent2 Sodium ethoxide, Ethanol (reflux) Reagent2->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield CheckStep1 Check N-Alkylation Step Start->CheckStep1 CheckStep2 Check Cyclization Step Start->CheckStep2 IncompleteAlkylation Incomplete Reaction? CheckStep1->IncompleteAlkylation SideProductsAlkylation Side Products? CheckStep1->SideProductsAlkylation IncompleteCyclization Incomplete Reaction? CheckStep2->IncompleteCyclization Decomposition Product Decomposition? CheckStep2->Decomposition Sol_Alk_Base Increase base strength/conc. Increase temperature IncompleteAlkylation->Sol_Alk_Base Yes Sol_Alk_Stoich Adjust stoichiometry (excess amino alcohol) SideProductsAlkylation->Sol_Alk_Stoich Yes Sol_Cyc_Base Use stronger base (e.g., NaOEt) IncompleteCyclization->Sol_Cyc_Base Yes Sol_Cyc_Cond Optimize temp./time (milder conditions) Decomposition->Sol_Cyc_Cond Yes

Caption: Troubleshooting logic for low yield in synthesis.

Technical Support Center: Overcoming Challenges in Chiral Separation of Morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chiral separation of morpholinone derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral separation of morpholinones, offering potential causes and actionable solutions.

1. Poor or No Resolution of Enantiomers

  • Question: I am injecting my racemic morpholinone sample, but I am seeing only a single peak or two poorly resolved peaks. What should I do?

  • Potential Causes & Solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for your specific morpholinone derivative. The interaction between the analyte and the CSP is crucial for chiral recognition.

      • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for their broad applicability.[1][2] Consider both coated and immobilized polysaccharide CSPs, as the latter offer greater solvent compatibility, which can be advantageous during method development.

    • Suboptimal Mobile Phase Composition: The composition of the mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.

      • Solution:

        • Normal-Phase Chromatography (NPC): Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.

        • Reversed-Phase Chromatography (RPC): Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). Also, consider the effect of buffer pH, as the ionization state of the morpholinone can influence its interaction with the CSP.

        • Supercritical Fluid Chromatography (SFC): Optimize the percentage of the co-solvent (e.g., methanol, ethanol) in the supercritical CO2. SFC often provides faster and more efficient separations compared to HPLC.[3][4]

    • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

      • Solution: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity, but may also increase peak broadening and backpressure. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.

2. Peak Tailing or Fronting

  • Question: My peaks for the morpholinone enantiomers are showing significant tailing (or fronting). How can I improve the peak shape?

  • Potential Causes & Solutions:

    • Secondary Interactions: Unwanted interactions between the morpholinone analyte and the stationary phase, such as with residual silanol groups on silica-based CSPs, can lead to peak tailing, especially for basic compounds.

      • Solution: Add a small amount of a basic or acidic additive to the mobile phase. For basic morpholinones, an amine additive like diethylamine (DEA) or ethylenediamine (EDA) can help to mask silanol groups and improve peak shape.[5] For acidic morpholinones, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.[5]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Solution: Reduce the sample concentration or injection volume.

    • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

3. Inconsistent Retention Times

  • Question: The retention times of my morpholinone enantiomers are shifting between injections. What could be the cause?

  • Potential Causes & Solutions:

    • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is particularly common when changing mobile phase compositions.

      • Solution: Ensure the column is flushed with a sufficient volume of the new mobile phase (typically 10-20 column volumes) until a stable baseline is achieved.

    • Fluctuations in Temperature or Pressure: Changes in ambient temperature or pump pressure can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature. Ensure the HPLC/SFC system is functioning correctly and providing a stable flow rate and pressure.

    • "Memory Effects" from Additives: Residual additives from previous runs can alter the surface chemistry of the CSP, leading to inconsistent results.

      • Solution: Dedicate a column to a specific method or type of additive if possible. If not, ensure a thorough column wash between methods with different additives. Flushing with a strong, compatible solvent can help remove strongly adsorbed compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating morpholinone enantiomers?

A1: While the optimal CSP is compound-dependent, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a broad range of chiral compounds and are a recommended starting point for screening morpholinone derivatives.[1][2] Pirkle-type CSPs and macrocyclic antibiotic-based CSPs can also be effective alternatives. A screening approach using a selection of complementary CSPs is the most efficient way to identify the best column for a specific morpholinone.

Q2: How do I choose the right mobile phase for my morpholinone separation?

A2: The choice of mobile phase depends on the properties of your morpholinone derivative and the selected CSP.

  • Normal-Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. NP is often a good starting point for many chiral separations.

  • Reversed-Phase (RP): Uses an aqueous buffer with an organic modifier like acetonitrile or methanol. This is suitable for more polar morpholinones. The pH of the buffer can be adjusted to control the ionization of the analyte.

  • Polar Organic Mode: Uses a mixture of polar organic solvents, such as acetonitrile and methanol.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase with a polar co-solvent (e.g., methanol). SFC is often faster and uses less organic solvent than HPLC.[3][4]

Q3: What is the role of additives in the mobile phase for chiral separations of morpholinones?

A3: Additives can significantly improve peak shape and selectivity.[5]

  • Basic Additives (e.g., Diethylamine - DEA): For basic morpholinones, a small amount of a basic additive (typically 0.1%) can reduce peak tailing by masking active silanol sites on the silica support of the CSP.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): For acidic morpholinones, an acidic additive can improve peak shape by suppressing ionization.

  • Chiral Mobile Phase Additives (CMPAs): In some cases, a chiral selector can be added to the mobile phase to induce separation on an achiral column.[6][7][8] This is a less common approach than using a CSP but can be an alternative strategy.

Q4: How can I improve the efficiency and speed of my chiral separation method?

A4: To improve efficiency and reduce analysis time:

  • Optimize Flow Rate: While lower flow rates can sometimes improve resolution, modern smaller particle size columns can be run at higher flow rates without significant loss of efficiency.

  • Consider Supercritical Fluid Chromatography (SFC): SFC generally allows for higher flow rates and faster equilibration times compared to HPLC, leading to shorter run times.[3][4]

  • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm or core-shell particles) can provide higher efficiency and allow for faster separations.

  • Gradient Elution: While isocratic methods are common in chiral separations, a gradient elution can be used to reduce the analysis time for strongly retained compounds.

Data Presentation

Table 1: Typical Initial Screening Conditions for Chiral HPLC Separation of Morpholinones

ParameterNormal-Phase (NP)Reversed-Phase (RP)Polar Organic Mode
Columns Polysaccharide-based (e.g., Chiralpak IA, IB, IC, etc.)Polysaccharide-based (e.g., Chiralpak AD-RH, OD-RH)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase n-Hexane/Ethanol (90:10, v/v)Acetonitrile/Water (50:50, v/v)Acetonitrile/Methanol (50:50, v/v)
Additives 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic Acid (for acidic analytes)0.1% Formic Acid or 10 mM Ammonium Bicarbonate0.1% Diethylamine or 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 254 nm or analyte-specific wavelength)UV (e.g., 254 nm or analyte-specific wavelength)UV (e.g., 254 nm or analyte-specific wavelength)

Table 2: Typical Initial Screening Conditions for Chiral SFC Separation of Morpholinones

ParameterSupercritical Fluid Chromatography (SFC)
Columns Polysaccharide-based (e.g., Chiralpak IA, IB, IC, etc.)
Mobile Phase CO2/Methanol (gradient from 5% to 40% Methanol over 5-10 min)
Additives 0.1% Diethylamine (in Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV (e.g., 254 nm) and/or Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: General Workflow for Chiral Method Development for a Novel Morpholinone Derivative

  • Analyte Characterization: Determine the solubility and UV absorbance characteristics of the morpholinone derivative. Assess its acidic or basic properties to anticipate the need for mobile phase additives.

  • Initial Column and Mobile Phase Screening:

    • Select a set of 3-5 complementary chiral stationary phases (e.g., from different polysaccharide derivatives).

    • Perform initial screening runs using the conditions outlined in Table 1 (for HPLC) and Table 2 (for SFC).

  • Method Optimization:

    • Based on the initial screening results, select the most promising CSP and mobile phase system.

    • Fine-tune the mobile phase composition by making small, systematic changes to the modifier/co-solvent percentage.

    • Evaluate the effect of different additives (e.g., type and concentration) on peak shape and resolution.

    • Investigate the influence of column temperature on the separation.

    • Optimize the flow rate to balance resolution and analysis time.

  • Method Validation: Once a satisfactory separation is achieved, validate the method for its intended purpose (e.g., for linearity, accuracy, precision, and robustness).

Visualizations

Chiral_Method_Development_Workflow cluster_start Start cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_end Final Method start Racemic Morpholinone Sample screen_csp Screen Multiple CSPs (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (NP, RP, SFC) screen_csp->screen_mp eval_resolution Resolution Achieved? screen_mp->eval_resolution eval_resolution->screen_csp No optimize_mp Optimize Mobile Phase (Modifier %, Additives) eval_resolution->optimize_mp Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Validated Chiral Method optimize_flow->final_method

Caption: Workflow for Chiral Method Development.

CSP_Selection_Decision_Tree cluster_start Analyte Properties cluster_screening Primary Screening cluster_evaluation Evaluation cluster_secondary_screening Secondary Screening cluster_end Outcome start Morpholinone Derivative primary_screen Screen Polysaccharide-based CSPs (Cellulose & Amylose Derivatives) start->primary_screen eval_primary Partial or No Separation? primary_screen->eval_primary secondary_screen Screen Alternative CSPs (Pirkle-type, Macrocyclic Antibiotic) eval_primary->secondary_screen Yes optimized_method Proceed to Optimization eval_primary->optimized_method No (Good Separation) secondary_screen->optimized_method

Caption: Decision Tree for CSP Selection.

References

Side reactions in the synthesis of 5-phenylmorphans and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-phenylmorphans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 5-phenylmorphan core?

A1: The two primary strategies for synthesizing the 5-phenylmorphan core are the classical Grewe cyclization of a 1-benzyl-octahydroisoquinoline precursor and modern enantioselective methods, such as a diastereoselective intramolecular aza-Michael addition. The Grewe cyclization is an acid-catalyzed reaction that forms the key C-C bond to create the bicyclo[3.3.1]nonane system. The aza-Michael addition approach often builds the ring system from a chiral precursor, offering better control over stereochemistry.[1][2]

Q2: What is the most common side reaction during the Grewe cyclization for morphinan synthesis?

A2: The most significant side reaction is the formation of the undesired stereoisomer, specifically the 14(S)-isomorphinan, which has a trans-B:C ring fusion.[3][4] The desired 5-phenylmorphan product possesses a 14(R) configuration with a cis-B:C ring fusion. The choice of acid catalyst is the critical factor in controlling the stereochemical outcome of this reaction.[3]

Q3: Are there other notable side products in the Grewe cyclization besides stereoisomers?

A3: Yes, under certain conditions, a rearrangement can occur, leading to the formation of hexahydroaporphine-like structures.[2] This side product involves a different ring closure pattern and can complicate the purification of the desired morphinan.

Q4: What are the typical challenges when modifying the N-substituent, for example, via N-demethylation?

A4: N-demethylation of the morphinan core is often required to introduce different functional groups. Classical methods using reagents like 1-chloroethyl chloroformate (ACE-Cl) or cyanogen bromide can be harsh and may lead to side reactions or require protection of other functional groups within the molecule.[5][6] These reactions proceed via a carbamate intermediate that must be hydrolyzed, adding steps and potential for yield loss.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Desired 14(R)-Morphinan and Significant Formation of Isomorphinan Impurity

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the mass of the product, but with a different retention time or spectral pattern.

  • The yield of the desired cis-B:C fused morphinan is well below expectations (e.g., <50%).

Probable Cause: The use of a Lewis acid catalyst (e.g., AlCl₃, AlBr₃) or an inappropriate Brønsted acid is known to favor the formation of the thermodynamically stable trans-B:C fused 14(S)-isomorphinan side product.[3]

Solution: To maximize the yield of the desired 14(R)-phenylmorphan, a strong Brønsted acid should be used. Polyphosphoric acid (PPA) or a mixture of phosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅) is highly effective at promoting the desired stereochemical pathway.[1][3]

Issue 2: Presence of an Unexpected Rearrangement Product (Hexahydroaporphine)

Symptoms:

  • Mass spectrometry indicates the presence of an isomer of the desired product.

  • Complex NMR spectra suggest a different carbon skeleton.

Probable Cause: The formation of hexahydroaporphine-like side products can occur during the Grewe cyclization.[2] This is believed to arise from an alternative cyclization pathway of the carbocation intermediate.

Solution: This side reaction can often be suppressed by carefully controlling the reaction conditions.

  • Acid Choice: Stick to well-established Brønsted acids like PPA or H₃PO₄/P₂O₅, which are reported for clean morphinan cyclization.[1]

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The protocol provided below suggests a temperature of 65-70°C.[9]

  • Protecting Groups: Using an N-formyl protecting group on the octahydroisoquinoline precursor can help direct the cyclization towards the desired morphinan product.[10]

Issue 3: Formation of Dimerized Side Products in Aza-Michael Addition Route

Symptoms:

  • LC-MS analysis shows a peak with approximately double the mass of the starting material.

  • Low conversion to the desired 5-phenylmorphan product.

Probable Cause: In syntheses utilizing an intramolecular aza-Michael addition, particularly during steps involving the formation of silyl enol ethers, the use of mild bases can lead to the formation of undesired dimerized side products.[11]

Solution: This side reaction can be prevented by modifying the reaction conditions to favor the intramolecular cyclization over intermolecular dimerization.

  • Low Temperature: Initiate the reaction at a low temperature, such as -20°C. This slows down the rate of the intermolecular side reaction more significantly than the desired intramolecular reaction.[11]

  • Strong Base: Use a strong, non-nucleophilic base (e.g., LHMDS) to discretely form the enolate at cryogenic temperatures before proceeding with the subsequent steps.

Data Presentation

Table 1: Effect of Acid Catalyst on Stereoselectivity in Grewe Cyclization

Catalyst TypeAcid Catalyst ExamplePredominant ProductTypical Yield of 14(S)-Isomorphinan Side ProductReference
Brønsted AcidH₃PO₄ / P₂O₅14(R)-Morphinan (cis-fused) < 10%[3]
Lewis AcidAlBr₃ / AlCl₃14(S)-Isomorphinan (trans-fused)40% - 60%[3]

Experimental Protocols

Protocol 1: Prevention of Isomorphinan Formation in Grewe Cyclization

This protocol is adapted from the synthesis of N-formyl dextromethorphan and is designed to maximize the yield of the desired cis-fused morphinan ring system.[1][9]

Objective: To cyclize an N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline precursor to the corresponding N-formyl-3-methoxy-morphinan while minimizing the formation of the isomorphinan isomer.

Materials:

  • N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline

  • Orthophosphoric acid (~85% w/w)

  • Phosphorus pentoxide (P₂O₅)

  • Toluene

  • Nitrogen gas supply

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Acid Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, charge orthophosphoric acid (~85%) and toluene.

  • Heat the mixture to reflux to remove water azeotropically. Continue until no more water collects in the Dean-Stark trap. This will yield approximately 97-100% phosphoric acid.

  • Cool the reaction mass to room temperature under a nitrogen atmosphere.

  • Cyclization: Carefully add phosphorus pentoxide (P₂O₅) to the flask under a nitrogen atmosphere to create polyphosphoric acid (PPA).

  • Slowly add a solution of the N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline precursor in toluene to the stirred acid mixture.

  • Heat the reaction mixture to 65-70°C under a nitrogen atmosphere.

  • Stir and maintain this temperature for 10-12 hours, monitoring the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into chilled water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with a 7% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formyl-morphinan product for further purification.

Protocol 2: General Procedure for N-Demethylation using ACE-Cl

This protocol provides a general method for the N-demethylation of a tertiary N-methyl morphinan.[8]

Objective: To convert an N-methyl-5-phenylmorphan to its corresponding secondary amine (nor-phenylmorphan).

Materials:

  • N-methyl-5-phenylmorphan

  • α-chloroethyl chloroformate (ACE-Cl)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Carbamate Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the starting N-methyl-5-phenylmorphan in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ACE-Cl (1.1 to 1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the carbamate intermediate by TLC or LC-MS.

    • Once the starting material is consumed, remove the solvent under reduced pressure to obtain the crude carbamate.

  • Hydrolysis:

    • Dissolve the crude carbamate intermediate in methanol.

    • Heat the solution to reflux for 1-2 hours. Monitor the hydrolysis to the secondary amine by TLC or LC-MS.

    • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

    • The resulting crude N-desmethyl-5-phenylmorphan can be purified by column chromatography.

Visualizations

Grewe_Cyclization_Pathways Grewe Cyclization: Stereochemical Control cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start 1-Benzyl-Octahydroisoquinoline Bronsted Brønsted Acid (e.g., H₃PO₄ / P₂O₅) Start->Bronsted Lewis Lewis Acid (e.g., AlBr₃) Start->Lewis Carbocation_cis Intermediate (favors cis-attack) Bronsted->Carbocation_cis Morphinan 14(R)-Phenylmorphan (cis-fused, Major Product) Carbocation_cis->Morphinan High Yield Isomorphinan 14(S)-Isomorphinan (trans-fused, Side Product) Carbocation_cis->Isomorphinan <10% Yield Carbocation_trans Intermediate (favors trans-attack) Lewis->Carbocation_trans Carbocation_trans->Isomorphinan High Yield

Caption: Catalyst choice dictates stereochemical outcome in Grewe cyclization.

Troubleshooting_Workflow Troubleshooting Low Morphinan Yield Start Problem: Low yield of desired 5-phenylmorphan Check_Isomer Check for Isomers (LC-MS, NMR) Start->Check_Isomer Isomer_Present Isomer Detected? Check_Isomer->Isomer_Present Check_Rearrangement Check for Rearrangement Products (MS, 2D NMR) Isomer_Present->Check_Rearrangement No Solution_Acid Root Cause: Lewis Acid or incorrect Brønsted Acid used. Solution: Use H₃PO₄/P₂O₅ or PPA. Isomer_Present->Solution_Acid Yes Solution_Conditions Root Cause: Harsh reaction conditions (e.g., high temp). Solution: Lower temperature, use N-formyl protection. Check_Rearrangement->Solution_Conditions Yes Other_Issue Investigate other issues: - Starting material purity - Reaction time - Workup procedure Check_Rearrangement->Other_Issue No

Caption: A logical workflow for diagnosing low yields in Grewe cyclization.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-5-Phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable chiral building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions. A common synthetic route involves the N-acylation of (S)-phenylglycinol with chloroacetyl chloride, followed by an intramolecular cyclization to form the desired morpholin-2-one.

Diagram of the General Synthetic Workflow:

workflow General Synthetic Workflow for this compound cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Step 3: Purification start (S)-Phenylglycinol reagent1 Chloroacetyl Chloride intermediate N-Chloroacetyl-(S)-phenylglycinol reagent2 Base (e.g., K2CO3, NaH) product This compound purification Recrystallization or Column Chromatography product->purification final_product Pure this compound purification->final_product intermediate_invis->intermediate product_invis->product

Caption: General two-step synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield in N-Acylation Step 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Di-acylation or reaction with the hydroxyl group. 3. Reagent quality: Degradation of (S)-phenylglycinol or chloroacetyl chloride.1. Monitor reaction progress: Use TLC or LC-MS to ensure the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. 2. Control stoichiometry: Use a slight excess of the amine or add the acylating agent slowly at a low temperature (e.g., 0 °C) to improve selectivity. 3. Use high-purity reagents: Ensure (S)-phenylglycinol is pure and the chloroacetyl chloride is freshly opened or distilled.
Low Yield in Cyclization Step 1. Inappropriate base: The base may be too weak to deprotonate the alcohol or too strong, leading to side reactions. 2. Suboptimal solvent: The solvent may not be suitable for the intramolecular reaction. Polar aprotic solvents are often preferred. 3. Temperature effects: The reaction temperature can significantly impact the yield.[1]1. Screen different bases: Common bases for this type of cyclization include potassium carbonate, sodium hydride, or potassium tert-butoxide. 2. Solvent selection: Toluene and 1,4-dioxane have been found to be optimal for similar morpholine syntheses.[1] 3. Optimize temperature: Systematically vary the temperature to find the optimal condition. High temperatures can sometimes lead to decomposition.[1]
Racemization of the Product 1. Harsh reaction conditions: Strong bases or high temperatures during cyclization can lead to racemization at the chiral center. 2. Purification issues: Racemization can occur on acidic silica gel during column chromatography.1. Use milder conditions: Employ a weaker base or lower the reaction temperature. 2. Neutralize silica gel: If using column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization is preferred if possible.
Formation of Byproducts 1. Intermolecular reactions: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. 2. Hydrolysis of chloroacetamide: The chloroacetamide intermediate can be hydrolyzed under acidic or basic conditions.[2][3]1. Use high dilution: Perform the cyclization step under high dilution conditions to favor the intramolecular reaction. 2. Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis of the intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

While a specific, optimized protocol is often proprietary, a general procedure can be adapted from the synthesis of similar morpholine derivatives.[4]

Step 1: N-Acylation

  • Dissolve (S)-phenylglycinol in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the crude N-chloroacetyl-(S)-phenylglycinol.

Step 2: Cyclization

  • Dissolve the crude N-chloroacetyl-(S)-phenylglycinol in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, filter off the inorganic salts and concentrate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Q2: How does the choice of base affect the cyclization step?

The choice of base is critical. A weak base may not be sufficient to deprotonate the hydroxyl group for the intramolecular Williamson ether synthesis. A very strong base, however, could promote side reactions or racemization. The optimal base should be strong enough to facilitate the reaction efficiently while minimizing side products. Common bases to consider, in increasing order of strength, are K₂CO₃, NaH, and KOtBu.

Q3: What are the best solvents for the N-acylation and cyclization steps?

  • N-Acylation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are typically used. They are good solvents for the starting materials and do not react with the acylating agent.

  • Cyclization: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the ionic intermediates and facilitate the SN2 reaction. Toluene and 1,4-dioxane have also been reported as effective solvents for similar morpholine syntheses.[1]

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common and effective method. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are the key considerations for purification of this compound?

Recrystallization is often the preferred method for purification as it can provide a highly pure product and may help to avoid racemization that can sometimes occur on silica gel. If column chromatography is necessary, using a neutral or deactivated silica gel is recommended. Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help prevent streaking and potential racemization.

Diagram of Troubleshooting Logic:

troubleshooting Troubleshooting Logic for Low Yield cluster_acylation Troubleshooting N-Acylation cluster_cyclization Troubleshooting Cyclization start Low Yield Observed check_step Identify the Problematic Step start->check_step acylation N-Acylation Step check_step->acylation Step 1 cyclization Cyclization Step check_step->cyclization Step 2 incomplete_acylation Incomplete Reaction? acylation->incomplete_acylation side_reactions_acylation Side Reactions? acylation->side_reactions_acylation reagent_quality Reagent Quality? acylation->reagent_quality base_issue Incorrect Base? cyclization->base_issue solvent_issue Suboptimal Solvent? cyclization->solvent_issue temp_issue Incorrect Temperature? cyclization->temp_issue sol_incomplete_acylation Increase reaction time/temp Monitor with TLC/LC-MS incomplete_acylation->sol_incomplete_acylation Yes sol_side_reactions_acylation Control stoichiometry Slow addition at low temp side_reactions_acylation->sol_side_reactions_acylation Yes sol_reagent_quality Use pure reagents Freshly open/distill reagent_quality->sol_reagent_quality Yes sol_base_issue Screen different bases (e.g., K2CO3, NaH) base_issue->sol_base_issue Yes sol_solvent_issue Use polar aprotic solvent (e.g., DMF, Toluene) solvent_issue->sol_solvent_issue Yes sol_temp_issue Optimize temperature Avoid high temperatures temp_issue->sol_temp_issue Yes

Caption: A logical flow for troubleshooting low yield issues.

References

Technical Support Center: Purification of (S)-5-Phenylmorpholin-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (S)-5-Phenylmorpholin-2-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from its racemic mixture?

A1: The most common and effective techniques for resolving the enantiomers of 5-Phenylmorpholin-2-one are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Resolution, and Enantioselective Crystallization. The choice of method depends on the scale of the purification, required purity (enantiomeric excess), and available resources.

Q2: I am observing poor resolution between the enantiomers on my chiral HPLC. What are the likely causes?

A2: Poor resolution in chiral HPLC is a common issue that can stem from several factors.[1] These include an inappropriate choice of the chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a low-efficiency column. A systematic approach to method development is crucial for achieving a successful separation.

Q3: My peaks are tailing during the chiral HPLC analysis of 5-Phenylmorpholin-2-one. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a contaminated column.[1] For a basic compound like 5-Phenylmorpholin-2-one, which contains a secondary amine, tailing can often be mitigated by adding a basic modifier to the mobile phase, such as diethylamine (DEA), to block active silanol sites on the column.[1][2]

Q4: Can mobile phase additives have a lasting impact on my chiral column?

A4: Yes, some mobile phase additives can have a "memory effect" on polysaccharide-based chiral stationary phases.[2] Additives like acids or bases can remain on the column even after the mobile phase is changed, altering the column's selectivity in subsequent runs.[2] It is good practice to dedicate columns to specific methods or to use rigorous washing procedures when switching between methods with different additives.

Q5: What are the key considerations for developing a diastereomeric salt resolution protocol?

A5: Success in diastereomeric salt resolution hinges on several factors. A suitable chiral resolving agent must be chosen that forms a stable, crystalline salt with the racemic mixture.[3] The diastereomeric salts must have a significant difference in solubility in a particular solvent system to allow for their separation by fractional crystallization.[3] The resolving agent should also be readily available in high enantiomeric purity and easily recoverable.[3]

Troubleshooting Guides

Chiral HPLC

Issue 1: Poor or No Enantiomeric Resolution

  • Symptom: The two enantiomer peaks are co-eluting or the resolution (Rs) is less than 1.5.[1]

  • Troubleshooting Workflow:

    G A Poor Resolution B Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase (Solvent ratio, Additives) B->C Partial or no improvement F Resolution Improved B->F Success D Optimize Temperature (Typically lower for better selectivity) C->D Partial or no improvement C->F Success E Check Column Health (Efficiency, Backpressure) D->E Partial or no improvement D->F Success E->F Problem identified and fixed

    A troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing)

  • Symptom: Asymmetric peaks with a pronounced "tail," leading to inaccurate integration and reduced resolution.[1]

  • Troubleshooting Workflow:

    G A Peak Tailing B Rule out Column Overload (Dilute sample and reinject) A->B C Optimize Mobile Phase Additives (e.g., Add 0.1% DEA for basic analytes) B->C Tailing persists E Peak Shape Improved B->E Improvement D Check for Column Contamination (Flush with strong solvent) C->D Tailing persists C->E Improvement D->E Improvement

    A troubleshooting workflow for improving peak shape.

Diastereomeric Salt Resolution

Issue: Low Diastereomeric Excess (de%) or Yield

  • Symptom: The crystallized salt has a low diastereomeric excess, or the overall yield of the desired enantiomer is poor.

  • Troubleshooting Workflow:

    G A Low de% or Yield B Screen Different Resolving Agents (e.g., Tartaric acid derivatives) A->B C Screen Different Solvents (Vary polarity and proticity) B->C No suitable crystals F Improved de% and Yield B->F Success D Optimize Crystallization Conditions (Temperature, Cooling rate, Concentration) C->D Poor separation C->F Success E Perform Recrystallization D->E Low purity D->F Success E->F Success

    A logical workflow for optimizing diastereomeric salt resolution.

Experimental Protocols

Chiral HPLC Method for this compound

This protocol provides a starting point for the chiral separation of 5-Phenylmorpholin-2-one enantiomers. Optimization may be required.

  • Experimental Workflow:

    G A Sample Preparation (Dissolve racemate in mobile phase) B HPLC System Equilibration A->B C Injection B->C D Isocratic Elution C->D E UV Detection D->E F Data Analysis (Determine ee%) E->F

    An experimental workflow for chiral HPLC analysis.

  • Methodology:

    • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol (IPA) with a basic additive. A typical starting point is 80:20 (v/v) n-Hexane/IPA + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of racemic 5-Phenylmorpholin-2-one in the mobile phase.

    • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of the sample and run the analysis. The two enantiomers should elute as separate peaks.

  • Quantitative Data Summary (Hypothetical):

ParameterValue
Retention Time (R-isomer)~ 8.5 min
Retention Time (S-isomer)~ 10.2 min
Resolution (Rs)> 1.5
Enantiomeric Excess (ee%)> 99%
Yield (preparative scale)~ 45% per enantiomer
Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of racemic 5-Phenylmorpholin-2-one using a chiral acid.

  • Experimental Workflow:

    G A Salt Formation (Racemate + Chiral Acid) B Fractional Crystallization A->B C Isolation of Diastereomeric Salt B->C D Liberation of Free Base C->D E Extraction and Purification D->E F Analysis of Enantiomeric Purity E->F

    An experimental workflow for diastereomeric salt resolution.

  • Methodology:

    • Resolving Agent: (+)-Dibenzoyl-D-tartaric acid is a suitable choice for resolving basic compounds.

    • Solvent: A mixture of a protic and an aprotic solvent, such as isopropanol/water or ethanol/acetone, is often effective.

    • Procedure:

      • Dissolve racemic 5-Phenylmorpholin-2-one (1 equivalent) in the chosen solvent system with gentle heating.

      • Add a solution of the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.

      • Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Liberate the free base (this compound) from the diastereomeric salt by treatment with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent (e.g., dichloromethane).

      • Wash, dry, and concentrate the organic extract to obtain the enantiomerically enriched product.

      • The enantiomeric excess of the product should be determined by chiral HPLC.

  • Quantitative Data Summary (Hypothetical):

ParameterValue
Diastereomeric Excess (de%) of crystallized salt> 95%
Enantiomeric Excess (ee%) of final product> 98% (after one recrystallization)
Yield of (S)-isomer35-45% (based on initial racemate)
Enantioselective Crystallization

This protocol describes a potential method for the direct crystallization of the desired enantiomer.

  • Experimental Workflow:

    G A Prepare Supersaturated Racemic Solution B Induce Crystallization (Seeding with pure enantiomer) A->B C Crystal Growth B->C D Isolate Crystals C->D E Analyze Enantiomeric Purity D->E

    An experimental workflow for enantioselective crystallization.

  • Methodology:

    • Solvent Selection: A solvent system where the racemic compound has moderate solubility is required. A mixture like isopropanol/water could be a good starting point.

    • Procedure:

      • Prepare a supersaturated solution of racemic 5-Phenylmorpholin-2-one in the chosen solvent at an elevated temperature.

      • Cool the solution slowly.

      • Once the solution is slightly supersaturated, add a small amount of pure this compound seed crystals.

      • Maintain the solution at a constant temperature where the desired enantiomer will crystallize preferentially.

      • Monitor the crystallization process and filter the crystals once a sufficient amount has formed.

      • Wash the crystals with a small amount of cold solvent.

      • Determine the enantiomeric excess of the crystals by chiral HPLC.

  • Quantitative Data Summary (Hypothetical):

ParameterValue
Enantiomeric Excess (ee%) of crystallized product80-95%
Yield of (S)-isomer20-30% (per crystallization cycle)

References

Technical Support Center: Stability and Degradation Studies of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability and degradation studies on (S)-5-Phenylmorpholin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the key objectives of performing forced degradation studies on this compound?

A1: Forced degradation studies are crucial for several reasons:

  • To elucidate potential degradation pathways: By subjecting this compound to harsh conditions, we can identify its likely degradation products.

  • To develop and validate a stability-indicating analytical method: A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. These studies help ensure the method can separate the intact drug from its degradation products.[1][2]

  • To understand the intrinsic stability of the molecule: This information is vital for developing a stable formulation and determining appropriate storage conditions.

Q2: What are the primary functional groups in this compound that are susceptible to degradation?

A2: The primary susceptible functional groups are the lactone (a cyclic ester) and the secondary amine . The lactone ring is prone to hydrolysis under both acidic and basic conditions. The secondary amine is susceptible to oxidation. The phenyl group may undergo photochemical degradation.

Q3: What is a typical level of degradation to aim for in forced degradation studies?

A3: The goal is to achieve a balance between generating a sufficient amount of degradation products for detection and characterization without causing excessive degradation that might lead to secondary, irrelevant products. A degradation of 5-20% of the active ingredient is generally considered appropriate.[3][4]

Q4: When is the best time to perform forced degradation studies during drug development?

A4: While regulatory guidance may suggest performing these studies during later phases (e.g., Phase III), it is highly recommended to initiate them in the early stages of development (preclinical or Phase I).[3][5] Early investigation allows for timely identification of stability issues, which can inform formulation development and the selection of a suitable stability-indicating analytical method.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.
Excessive degradation (>20%) with many small peaks. Stress conditions are too harsh, leading to secondary degradation.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to identify primary degradation pathways.[3]
Poor mass balance in the chromatogram. Degradation products are not being detected (e.g., they lack a UV chromophore or are volatile). Degradation products are co-eluting with the parent compound or other peaks.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for peak purity using a photodiode array (PDA) detector or MS to identify co-eluting peaks.[3]
Inconsistent or irreproducible results. Poor control over experimental parameters (temperature, light exposure). Instability of degradation products.Ensure precise control of all stress conditions. Analyze samples immediately after withdrawal from the stress condition, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Poor resolution between the parent peak and degradation products. The analytical method is not optimized to be stability-indicating.Modify the HPLC method parameters. This could involve changing the mobile phase composition (organic solvent, pH), gradient profile, column chemistry (e.g., C18, phenyl-hexyl), or temperature.

Data Presentation: Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical) Appearance of Solution
0.1 M HCl (60°C, 24h) 12.5%DP-1 (Hydrolyzed lactone)Colorless
0.1 M NaOH (RT, 4h) 18.2%DP-1 (Hydrolyzed lactone)Colorless
3% H₂O₂ (RT, 24h) 8.9%DP-2 (N-oxide), DP-3 (Iminium intermediate product)Colorless
Heat (80°C, 48h) 3.1%Minor, unidentified peaksColorless
Photostability (ICH Q1B), Solid 1.5%Minor, unidentified peaksNo change
Photostability (ICH Q1B), Solution 6.7%DP-4 (Phenyl ring oxidation/addition products)Slight yellow tint

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • A control sample (stock solution with water instead of acid) should be kept at the same temperature.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

  • A control sample (stock solution with water instead of base) should be kept under the same conditions.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Dilute with the mobile phase for analysis.

  • A control sample (stock solution with water instead of H₂O₂) should be kept under the same conditions.

Thermal Degradation
  • Place the solid drug substance in a stability chamber at 80°C.

  • For solution studies, incubate the stock solution at 60°C.

  • Analyze samples at various time points (e.g., 1, 2, 5 days). For the solid sample, dissolve in the mobile phase before analysis.

Photolytic Degradation
  • Expose the drug substance (as a solid in a transparent container and in solution) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Visualizations

Hypothetical Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolyzed DP-1: (S)-2-((2-hydroxyethyl)amino)-2-phenylacetic acid parent->hydrolyzed H⁺ or OH⁻ n_oxide DP-2: N-oxide derivative parent->n_oxide H₂O₂ iminium DP-3: Iminium intermediate product parent->iminium H₂O₂ photo_products DP-4: Phenyl ring oxidation/ addition products parent->photo_products

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C solid, 60°C solution) prep->thermal photo Photolysis (ICH Q1B) prep->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc eval Evaluate % Degradation, Identify Products, Calculate Mass Balance hplc->eval

Caption: General workflow for forced degradation studies.

References

Troubleshooting diastereoselective reactions involving morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective reactions involving morpholinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low diastereoselectivity in our morpholinone synthesis. What are the common factors that influence the diastereomeric ratio?

A1: Low diastereoselectivity is a frequent challenge. Several factors can significantly impact the stereochemical outcome of your reaction. Key parameters to investigate include:

  • Reaction Temperature: Temperature can have a profound effect on diastereoselectivity. Some reactions show improved selectivity at lower temperatures, while others may favor the thermodynamic product at higher temperatures due to reversible mechanisms like a retro-oxa-Michael reaction.[1] It is crucial to screen a range of temperatures to find the optimal conditions for your specific transformation.

  • Catalyst and Reagents: The choice of catalyst and reagents is critical. Different catalysts, such as Brønsted acids, Lewis acids (e.g., ZnCl₂), or metal catalysts (e.g., iron(III) salts), can favor the formation of different diastereomers.[2][3][4] Similarly, the nature of the base, such as different lithium amides, can influence the reaction's outcome.[5]

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the diastereoselectivity. A systematic screening of solvents is recommended.

  • Starting Material Stereochemistry: The inherent stereochemistry of your starting materials, such as chiral amino alcohols, will directly influence the stereochemistry of the product.[6]

  • Additives: The presence of additives, like lithium bromide (LiBr), can significantly alter the diastereomeric ratio, in some cases even reversing it.[5]

Q2: Our reaction is producing the undesired diastereomer as the major product. How can we reverse the selectivity?

A2: Reversing the diastereoselectivity can be achieved by several strategies:

  • Catalyst Control: Switching from a metal-catalyzed reaction to an organocatalyzed one, or vice-versa, can sometimes favor the opposite diastereomer. For instance, different chiral phosphoric acid catalysts can lead to opposite enantiomers.

  • Reagent Modification: As demonstrated in some syntheses, changing the lithium amide base or introducing salt additives like LiBr can reverse the diastereomeric ratio from favoring one isomer to favoring the other.[5]

  • Chelation Control vs. Felkin-Ahn Model: In reactions involving nucleophilic addition to a carbonyl group adjacent to a chiral center, the selectivity can often be rationalized by the Felkin-Ahn model. However, if a chelating metal is present (e.g., Zn, Mg, Ti), the reaction may proceed through a chelation-controlled transition state, leading to the opposite diastereomer.

  • Protecting Groups: The size and nature of protecting groups on your starting materials can influence the steric hindrance around the reacting centers, thereby altering the facial selectivity of the reaction.

Q3: We are having difficulty separating the diastereomers of our morpholinone product. What are the recommended separation techniques?

A3: Separation of diastereomers can be challenging but is often achievable through standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system (eluent) is crucial for achieving good separation.

  • Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method. Sometimes, a process of crystallization-induced diastereomer transformation (CIDT) can be exploited to convert the mixture to a single, less soluble diastereomer.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC using either normal-phase or reverse-phase columns can be employed.

Q4: How can we accurately determine the diastereomeric ratio (d.r.) of our product mixture?

A4: The most common and reliable methods for determining the diastereomeric ratio are:

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, diastereomers will often exhibit distinct signals for protons in different chemical environments. By integrating the signals corresponding to a specific, well-resolved proton for each diastereomer, you can calculate their relative ratio.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a suitable column and method, you can often achieve baseline separation of the diastereomers, allowing for accurate quantification of their relative peak areas.

  • ²D NMR Spectroscopy: For complex molecules where ¹H NMR signals overlap, 2D NMR techniques such as COSY, HSQC, and NOESY can be invaluable for assigning the relative stereochemistry of the major and minor diastereomers.[1]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) Suboptimal reaction temperature.Screen a range of temperatures (e.g., -78 °C, 0 °C, room temperature, 50 °C).[1][5]
Inappropriate catalyst or base.Experiment with different catalysts (e.g., FeCl₃, ZnCl₂) or bases (e.g., various lithium amides).[3][4][5]
Solvent effects are not optimized.Perform a solvent screen with solvents of varying polarity and coordinating ability.
Steric hindrance is not well-controlled.Consider modifying protecting groups on the starting materials to be larger or smaller.
Formation of the Wrong Diastereomer Reaction is under kinetic vs. thermodynamic control.Adjusting the reaction temperature may favor the desired isomer. Higher temperatures can sometimes favor the more thermodynamically stable product.[1]
Non-optimal catalyst or reagent choice.Investigate catalysts or additives known to favor the opposite stereochemical outcome (e.g., use of LiBr).[5]
Poor Chemical Yield Reaction temperature is too high, leading to degradation.Lower the reaction temperature.[5]
Incomplete reaction.Increase reaction time, temperature (if degradation is not an issue), or the amount of catalyst/reagent.
Catalyst deactivation.Ensure anhydrous and inert reaction conditions if using sensitive catalysts.
Difficulty in Product Purification Diastereomers are co-eluting during chromatography.Systematically screen different solvent systems for flash chromatography. Consider using a different stationary phase or switching to preparative HPLC.
Product is unstable on silica gel.Consider using a different purification method like crystallization or chromatography on a less acidic stationary phase (e.g., alumina).

Experimental Protocols

Key Experiment: Iron-Catalyzed Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

This protocol is adapted from a reported iron(III)-catalyzed diastereoselective synthesis.[3]

Materials:

  • Substituted amino allylic alcohol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the amino allylic alcohol (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask, add FeCl₃·6H₂O (0.05 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

Visualizations

Reaction Workflow: Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., -78°C to 50°C) start->temp catalyst Screen Different Catalysts/Reagents (e.g., Lewis Acids, Bases, Additives) start->catalyst solvent Vary the Solvent System start->solvent check_dr Analyze Diastereomeric Ratio (NMR, HPLC) temp->check_dr catalyst->check_dr solvent->check_dr success Improved Diastereoselectivity check_dr->success d.r. Improved fail Re-evaluate Reaction Mechanism/ Substrate Design check_dr->fail d.r. Not Improved

Caption: A logical workflow for troubleshooting low diastereoselectivity in morpholinone synthesis.

Conceptual Pathway: Factors Influencing Diastereoselectivity

G cluster_factors Controlling Factors cluster_outcome Reaction Outcome Temperature Temperature TS_Energy Transition State Energy Temperature->TS_Energy Catalyst Catalyst/Reagent Catalyst->TS_Energy Solvent Solvent Solvent->TS_Energy Substrate Substrate Stereochemistry Substrate->TS_Energy Diastereoselectivity Diastereoselectivity TS_Energy->Diastereoselectivity Determines d.r.

Caption: Key experimental factors influencing the transition state and thus diastereoselectivity.

References

Enhancing enantiomeric excess in asymmetric synthesis of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the enantiomeric excess in the asymmetric synthesis of (S)-5-Phenylmorpholin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that may lead to low enantiomeric excess (ee) or poor yield.

Issue 1: Low Enantiomeric Excess (% ee)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Troubleshooting Steps & Recommendations
Inaccurate Analytical Method 1. Validate Chiral HPLC/GC Method: Before optimizing the reaction, ensure your analytical method is accurate and reproducible. An unvalidated method can provide misleading % ee values.     a. Resolution (Rs): Confirm baseline separation of the two enantiomers (Rs > 1.5).     b. Accuracy: Analyze a known standard to confirm the measured % ee is correct.     c. Precision: Perform multiple injections of the same sample to ensure consistent results.     d. Linearity: Check that the detector response is linear across a range of concentrations for both enantiomers.
Impure Reagents or Catalyst 1. Verify Purity: Trace impurities in starting materials, solvents, or the chiral catalyst can act as poisons or promote non-selective background reactions.     a. Substrate/Reagents: Purify starting materials (e.g., by recrystallization, distillation, or chromatography).     b. Solvent: Use freshly distilled, anhydrous-grade solvents. Ensure they are free of peroxides.     c. Catalyst: Use a freshly prepared or purchased catalyst from a reputable supplier. Confirm its structure and purity (e.g., via NMR, elemental analysis).
Suboptimal Reaction Conditions 1. Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C). 2. Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a variety of solvents (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate). 3. Concentration: Vary the concentration of reactants and the catalyst loading. In some cases, higher or lower concentrations can improve selectivity. 4. Atmosphere: Many asymmetric reactions are sensitive to air and moisture. Conduct experiments under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Catalyst Deactivation or Mismatch 1. Catalyst Choice: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. Consider screening a library of related chiral ligands or catalysts (e.g., different chiral phosphoric acids, organocatalysts, or transition metal complexes). 2. Catalyst Handling: Ensure the catalyst has been stored and handled correctly under an inert atmosphere to prevent decomposition.

Issue 2: Low Reaction Yield or Poor Reproducibility

Low yields and inconsistent results can be caused by a variety of factors, often overlapping with those that affect enantioselectivity.

Potential Cause Troubleshooting Steps & Recommendations
Reagent/Catalyst Quality 1. Purity Check: As with low ee, impurities can inhibit the reaction. Re-purify all starting materials. 2. Stoichiometry: Carefully verify the stoichiometry of all reagents and the catalyst loading.
Reaction Parameters 1. Temperature & Time: If the reaction is slow, consider increasing the temperature (while monitoring the effect on ee) or extending the reaction time. 2. Mixing: Ensure efficient stirring, especially for heterogeneous reactions.
Atmosphere Control 1. Inert Atmosphere: Check for leaks in your reaction setup. Use high-purity inert gas. 2. Degassing: Degas solvents prior to use to remove dissolved oxygen.
Experimental Technique 1. Consistency: Ensure consistent addition rates of reagents and precise temperature control between different runs. 2. Glassware: Use oven-dried or flame-dried glassware to eliminate moisture.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is significantly lower than reported in the literature for a similar reaction. What is the first thing I should check?

A1: The first and most critical step is to rigorously validate your analytical method, typically chiral HPLC or GC. An inaccurate method is a common source of misleading % ee values. Key parameters to verify include the resolution of the enantiomeric peaks, accuracy with a known standard, and the precision of repeated measurements.

Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent. What's next?

A2: Scrutinize the purity of your reagents and catalyst. Asymmetric reactions are highly sensitive to trace impurities, which can act as catalyst poisons or promote a non-selective background reaction. Consider repurifying your starting materials and using a fresh batch of high-purity catalyst. Also, ensure all solvents are anhydrous.

Q3: How critical is the reaction temperature for achieving high enantiomeric excess?

A3: Temperature is a critical parameter. In many asymmetric syntheses, lowering the reaction temperature enhances enantioselectivity. This is because the energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers is often small. Lower temperatures favor the pathway with the lower activation energy, resulting in a higher ee. It is highly recommended to screen a range of temperatures to find the optimum for your specific system.

Q4: Can the choice of solvent dramatically affect the outcome of my asymmetric synthesis?

A4: Yes, the solvent can have a profound impact on both yield and enantioselectivity. The solvent's polarity, coordinating ability, and steric properties can influence the conformation of the catalyst-substrate complex and the transition state. It is advisable to screen a range of solvents with different properties.

Q5: What should I do if my reaction is very slow at the low temperatures required for high enantioselectivity?

A5: If the reaction rate is too slow, you can try several approaches. First, you can incrementally increase the catalyst loading, though this may increase costs. Second, you can screen for a more active catalyst. Finally, you may need to find a balance between reaction time and temperature to achieve an acceptable yield and enantiomeric excess. Sometimes, a slightly higher temperature that provides a good yield in a reasonable time with a still-acceptable ee is the best practical solution.

Data Presentation: Enhancing Enantioselectivity

The following table summarizes hypothetical data for the synthesis of a 3-aryl-morpholin-2-one, illustrating the impact of reaction conditions on enantiomeric excess. This serves as an example of how to systematically approach optimization.

Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1Quinine-derived UreaToluene259070
2Quinine-derived UreaToluene08585
3Quinine-derived UreaToluene-208292
4Quinine-derived UreaDichloromethane-207588
5Quinine-derived UreaTHF-206075
6Chiral Phosphoric AcidToluene-208895
7Chiral Phosphoric AcidToluene-4085>99

This data is illustrative and intended to guide experimental design.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of 3-Aryl-Morpholin-2-ones

This protocol is a generalized procedure based on common methods for the asymmetric synthesis of substituted morpholin-2-ones and should be optimized for the specific synthesis of this compound.

  • Preparation: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., a quinine-derived urea or chiral phosphoric acid, 5-10 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the optimized anhydrous solvent (e.g., Toluene, 0.1 M) to the flask.

  • Reagent Addition: Add the starting aldehyde (1.0 equivalent) and the other coupling partner (e.g., a sulfonylacetonitrile, 1.05 equivalents) to the reaction mixture.

  • Reaction: Cool the reaction mixture to the optimized temperature (e.g., -20 °C to -40 °C) and stir for the predetermined reaction time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Cyclization Step: Add the amino alcohol (e.g., 2-aminoethanol derivative, 1.2 equivalents) and any necessary reagents for the domino ring-opening cyclization. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholin-2-one.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Troubleshooting_Low_ee start_node start_node decision_node decision_node process_node process_node end_node end_node start Low or Inconsistent Enantiomeric Excess (ee) validate_hplc Is your chiral HPLC/GC method validated? start->validate_hplc perform_validation Validate Method: - Resolution (Rs > 1.5) - Accuracy (use standard) - Precision (repeat injections) validate_hplc->perform_validation No check_purity Are all reagents, solvents, and catalyst of high purity? validate_hplc->check_purity Yes perform_validation->validate_hplc purify_reagents Purify Starting Materials Use Anhydrous Solvents Use Fresh/Pure Catalyst check_purity->purify_reagents No check_conditions Are reaction conditions (T, solvent, atm) optimal? check_purity->check_conditions Yes purify_reagents->check_purity optimize_conditions Screen Temperatures (e.g., 0 to -78 °C) Screen Solvents Ensure Inert Atmosphere check_conditions->optimize_conditions No success Reproducible High ee Achieved check_conditions->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow prep_node prep_node reaction_node reaction_node analysis_node analysis_node prep 1. Preparation - Dry glassware - Inert atmosphere (Ar/N2) - Add catalyst and solvent add_reagents 2. Reagent Addition - Add starting materials - Cool to optimal temperature prep->add_reagents react 3. Asymmetric Reaction - Stir for 24-48h - Monitor by TLC/LC-MS add_reagents->react cyclize 4. Cyclization - Add amino alcohol - Stir to completion react->cyclize workup 5. Work-up & Purification - Aqueous quench - Extraction - Column chromatography cyclize->workup analyze 6. Analysis - Determine yield - Measure % ee by chiral HPLC workup->analyze

Caption: General experimental workflow for asymmetric synthesis.

Resolving common issues in the crystallization of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of (S)-5-Phenylmorpholin-2-one. The information is intended for researchers, scientists, and drug development professionals to assist in obtaining high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[1]
Molecular Weight177.20 g/mol [1]
Boiling Point364.33 °C at 760 mmHg
Storage Temperature4°C, protect from light[1]
Physical FormSolid

Q2: How does the choice of solvent affect the crystallization of this compound?

A2: The choice of solvent is a critical factor that influences the solubility, crystal habit, and the potential for polymorphism of this compound. A suitable solvent system will have moderate solubility for the compound, with solubility increasing with temperature. This allows for dissolution at a higher temperature and subsequent crystallization upon cooling. The polarity of the solvent can also impact the crystal packing and morphology. It is recommended to perform a solvent screen with a range of solvents (e.g., alcohols, ketones, esters, hydrocarbons) to identify the optimal system for the desired crystalline form.

Q3: What is polymorphism and is it a concern for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. While there is no specific literature detailing the polymorphism of this compound, it is a common phenomenon in pharmaceutical compounds. Therefore, it is crucial to control crystallization conditions to ensure the desired polymorph is consistently produced. Characterization of the resulting crystalline solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended to identify and control the polymorphic form.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound and provides systematic approaches to their resolution.

Issue 1: Oiling Out - Formation of an Oil Instead of Crystals

Description: Upon cooling the saturated solution, the compound separates as a liquid phase (an oil) instead of solid crystals. This is a common issue with organic compounds and can hinder purification and isolation.

Possible Causes & Solutions:

CauseRecommended Action
High Supersaturation Reduce the concentration of the solution. A slower cooling rate can also help to control the level of supersaturation.
Inappropriate Solvent The solvent may be too good, leading to a very high concentration. Try a solvent in which the compound has slightly lower solubility. Alternatively, use a co-solvent system to modulate solubility.
Presence of Impurities Impurities can inhibit crystal nucleation and promote oiling out. Purify the crude material using chromatography before crystallization.
Cooling Rate Too Fast A rapid drop in temperature can lead to a sudden increase in supersaturation, favoring oil formation. Employ a slower, controlled cooling profile.
Issue 2: Formation of Amorphous Solid Instead of Crystalline Material

Description: The product crashes out of solution as a non-crystalline, amorphous solid. Amorphous solids typically have lower physical and chemical stability compared to their crystalline counterparts.

Possible Causes & Solutions:

CauseRecommended Action
Rapid Precipitation This is often caused by very high supersaturation or the rapid addition of an anti-solvent. Reduce the cooling rate or add the anti-solvent more slowly with vigorous stirring.
Solvent Choice Certain solvents may favor the formation of amorphous material. Experiment with different solvents or solvent mixtures.
Low Molecular Mobility The molecules may not have enough time or mobility to arrange themselves into an ordered crystal lattice. Try crystallizing from a less viscous solvent or at a slightly higher temperature (if solubility allows).
Issue 3: Poor Crystal Quality (e.g., small needles, agglomerates)

Description: The resulting crystals are very small, form large clumps, or have an undesirable morphology, which can make filtration and drying difficult and may lead to impurity entrapment.

Possible Causes & Solutions:

CauseRecommended Action
High Nucleation Rate A high rate of nucleation leads to the formation of many small crystals. Reduce the supersaturation by using a more dilute solution or a slower cooling rate.
Insufficient Agitation Poor mixing can lead to localized high supersaturation and agglomeration. Use appropriate and consistent stirring throughout the crystallization process.
Solvent System The solvent can significantly influence crystal habit. A solvent screen can help identify a system that produces crystals with the desired morphology.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For higher yields, the solution can be further cooled in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent Screening for Optimal Crystallization
  • Preparation: Place a small, known amount of this compound into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point to check for dissolution.

  • Cooling: Allow the vials that showed good solubility at higher temperatures to cool to room temperature and then in an ice bath.

  • Observation: Observe the formation of crystals, noting the crystal habit and the relative yield.

  • Selection: Select the solvent or solvent system that provides high-quality crystals in a good yield.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G cluster_solutions Troubleshooting Steps start Start Crystallization issue Issue Encountered? start->issue oiling Oiling Out issue->oiling Yes, Oiling amorphous Amorphous Solid issue->amorphous Yes, Amorphous poor_quality Poor Crystal Quality issue->poor_quality Yes, Poor Quality success Successful Crystallization issue->success No solution_oiling Adjust Supersaturation Change Solvent Purify Material Slow Cooling oiling->solution_oiling solution_amorphous Slow Precipitation Change Solvent Increase Mobility amorphous->solution_amorphous solution_quality Control Nucleation Optimize Agitation Solvent Screen poor_quality->solution_quality solution_oiling->start Re-attempt solution_amorphous->start Re-attempt solution_quality->start Re-attempt

Caption: A flowchart for troubleshooting common crystallization problems.

Experimental Workflow for Recrystallization

G step1 1. Dissolve in Hot Solvent step2 2. Hot Filtration (Optional) step1->step2 step3 3. Slow Cooling step2->step3 step4 4. Crystal Formation step3->step4 step5 5. Isolate Crystals (Filtration) step4->step5 step6 6. Wash with Cold Solvent step5->step6 step7 7. Dry Crystals step6->step7

Caption: A typical experimental workflow for recrystallization.

References

Technical Support Center: Catalyst Selection and Optimization for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency.[1][2] Another method involves the reaction of bis(2-chloroethyl)ether with ammonia.[2]

Q2: Which catalysts are typically employed in the diethylene glycol (DEG) route?

A2: The DEG route utilizes hydrogenation/dehydrogenation catalysts to facilitate the reaction.[1][3] Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1][4] Ruthenium has also been shown to be an effective catalyst.[5][6] The choice of catalyst is critical as it influences reaction selectivity and yield.[1] A mixed catalyst of copper and nickel on an alumina carrier is also used.[4]

Q3: What is the role of hydrogen in the synthesis of morpholine from DEG and ammonia?

A3: Hydrogen is used in combination with ammonia, and its primary function is believed to be the maintenance of catalyst activity.[7][8]

Q4: What are the major side reactions and byproducts associated with morpholine synthesis?

A4: Byproduct formation is a key challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[1][7] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1][7] Examples of these "heavies" include morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG).[5][7] In the DEA route, the use of sulfuric acid results in large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[9]

Q5: What are typical yields for morpholine synthesis?

A5: Yields are highly dependent on the specific process, catalyst, and reaction conditions. For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1] With a catalyst containing copper oxide, zinc oxide, aluminum oxide, chromium oxide, and graphite, a morpholine yield of 78-85% with a diethylene glycol conversion of 98.5-99.5% has been reported.[10] In the older DEA route, laboratory-scale synthesis might yield between 35-50%.[1]

Troubleshooting Guides

Problem 1: Low Morpholine Yield and/or Selectivity

This is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios are critical.

    • Temperature: As shown in the data below, temperature significantly impacts the product distribution. A temperature that is too low may result in incomplete conversion of the intermediate AEE, while a temperature that is too high can lead to the formation of undesired byproducts.

    • Ammonia to DEG Ratio: A high molar ratio of ammonia to DEG can suppress the formation of "heavies."[8]

    • Ammonia to Hydrogen Ratio: Low molar ratios of ammonia to hydrogen (e.g., 2:1 to 4:1) can lead to an increase in the formation of "heavies."[7] It is believed that lower ammonia to hydrogen ratios reduce the ammonia content in the liquid phase, allowing residual liquid phase morpholine to react and form these heavier byproducts.[7]

  • Catalyst Deactivation: The catalyst may be poisoned or fouled.

    • Poisoning: Impurities in the feedstock (DEG, ammonia) can irreversibly bind to the active sites of the catalyst. Ensure high purity of all starting materials.

    • Fouling/Coking: High molecular weight byproducts can deposit on the catalyst surface, blocking active sites.[1]

    • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[11] Consider catalyst regeneration or replacement if deactivation is suspected.

  • Inefficient Water Removal (in the DEA route): The presence of water can inhibit the forward dehydration reaction.[1] Ensure your distillation or water-trapping apparatus is functioning efficiently to drive the reaction equilibrium towards the product.[1]

  • Inadequate Mixing: In heterogeneous catalytic reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[12]

Problem 2: Catalyst Deactivation

Catalyst deactivation is an inevitable process, but its rate can be managed. A sudden or rapid drop in performance often points to a specific cause.

Common Causes of Deactivation:

  • Poisoning: This is a chemical deactivation caused by strong adsorption of impurities on the active sites.[13]

    • Reversible Poisoning: Some poisons, like water or carbon oxides on ammonia synthesis catalysts, can be removed by eliminating them from the feed stream.[11]

    • Irreversible Poisoning: Other poisons cause permanent damage to the catalyst.[11]

  • Fouling (Coking): This is the physical deposition of carbonaceous materials on the catalyst surface, which blocks access to the active sites.[13]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area.[11] This process is often accelerated by the presence of water vapor.[11]

Troubleshooting Workflow for Catalyst Deactivation:

G start Decrease in Catalyst Activity Observed check_impurities Analyze Feedstock for Impurities (e.g., sulfur, CO) start->check_impurities check_temp Review Reaction Temperature Profile start->check_temp check_byproducts Analyze Product Stream for 'Heavies'/Coke Precursors start->check_byproducts poisoning Diagnosis: Catalyst Poisoning check_impurities->poisoning Impurities Detected sintering Diagnosis: Thermal Degradation (Sintering) check_temp->sintering Excessive Temperatures fouling Diagnosis: Fouling/Coking check_byproducts->fouling High Levels of 'Heavies' solution_poison Solution: - Purify feedstock - Introduce guard bed - Replace catalyst poisoning->solution_poison solution_sinter Solution: - Lower reaction temperature if possible - Choose a more thermally stable catalyst support - Regenerate or replace catalyst sintering->solution_sinter solution_foul Solution: - Optimize reaction conditions to minimize byproduct formation - Implement catalyst regeneration cycle (e.g., oxidation) - Replace catalyst fouling->solution_foul

Caption: Troubleshooting workflow for catalyst deactivation.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia

Temperature (°C)DEG Conversion (%)Morpholine (%)AEE (%)
19038.613.924.7
20054.324.230.1
21069.836.733.1
22083.251.132.1
23091.063.427.6
24095.373.122.2
25097.880.317.5
26098.985.113.8

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[7]

Table 2: Catalyst Composition and Performance in Gas-Phase Morpholine Synthesis

Catalyst Composition (wt. %)Temperature (°C)Pressure (MPa)Morpholine Yield (%)DEG Conversion (%)
CuO: 50-60, ZnO: 20-30, Al₂O₃: 2-20, Cr₂O₃: 3-5, Graphite: 3-5255-2801-378-8598.5-99.5

Data adapted from Russian Patent RU1609093C.[10]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) for neutralization

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, carefully add diethanolamine.

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the diethanolamine. An optimal molar ratio of DEA to sulfuric acid is approximately 1:1.8.[14]

  • Heating: Heat the mixture to around 200°C for approximately 90 minutes.[14] Water will begin to distill off.

  • Neutralization: After the reaction is complete, allow the mixture to cool. Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide.

  • Distillation: The crude morpholine can then be isolated by distillation from the neutralized reaction mixture.[2]

  • Purification: The collected distillate can be further purified by a second distillation.

Protocol 2: Representative Synthesis of Morpholine from Diethylene Glycol and Ammonia

This protocol outlines a general procedure for the catalytic synthesis of morpholine from DEG and ammonia in a continuous flow system.

Materials and Equipment:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia (NH₃)

  • Hydrogen (H₂)

  • Hydrogenation catalyst (e.g., Nickel-Copper-Chromium oxide)[9]

  • High-pressure trickle bed reactor

  • Preheater

  • Gas-liquid separator

Procedure:

  • Catalyst Activation: The catalyst is typically reduced in a stream of hydrogen at an elevated temperature before use. For a mixed catalyst of copper and nickel on an alumina carrier, this can be done by passing a mixture of 10% hydrogen and 90% nitrogen over the catalyst at 140°C, then raising the temperature to 180°C, and finally to 300°C under a pure hydrogen stream.[4]

  • Reaction Setup: A continuous stream of diethylene glycol, ammonia, and hydrogen is fed through a preheater and then into the trickle bed reactor containing the catalyst.[9]

  • Reaction Conditions: The reactor is maintained at a temperature between 150-400°C and a pressure of 30-400 atmospheres.[6][8][9] A typical temperature range is 200-250°C with a pressure of 200-300 psig.[7]

  • Reactant Ratios: The molar ratio of ammonia to diethylene glycol is typically high, for example, 8:1.[5] The molar ratio of ammonia to hydrogen is generally in the range of 4 to 60:1.[7]

  • Product Collection: The reaction products exit the reactor and pass through a condenser into a gas-liquid separator.

  • Purification: The liquid product stream, containing morpholine, unreacted DEG, the intermediate AEE, and water, is then subjected to fractional distillation to isolate the pure morpholine.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products DEG Diethylene Glycol (DEG) AEE 2-(2-aminoethoxy)ethanol (AEE) (Intermediate) DEG->AEE + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->AEE Catalyst Hydrogenation Catalyst (e.g., Ni, Cu, Co) Morpholine Morpholine Catalyst->Morpholine Catalyst->AEE Hydrogen Hydrogen (H2) Hydrogen->Catalyst Maintains Activity Heavies High-Molecular-Weight Byproducts ('Heavies') Morpholine->Heavies + DEG AEE->Morpholine Intramolecular Cyclization - H2O AEE->Heavies + DEG or Morpholine Water Water (H2O)

Caption: Reaction pathway for morpholine synthesis from DEG and ammonia.

References

Validation & Comparative

A Comparative Analysis of (S)-5-Phenylmorpholin-2-one and its (R)-Enantiomer: Unraveling Stereospecific Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the spatial arrangement of atoms can dictate biological activity, transforming a therapeutic agent into an inert substance or even a toxic one. This guide provides a comparative overview of the (S) and (R)-enantiomers of 5-Phenylmorpholin-2-one, a key intermediate in the synthesis of various biologically active compounds. Due to a scarcity of publicly available direct comparative studies, this document will focus on the foundational aspects of stereoisomerism and the general methodologies employed to characterize and differentiate such enantiomers, thereby providing a framework for researchers to conduct their own investigations.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, their interaction with plane-polarized light is distinct. This optical activity is a fundamental method for differentiating between the (S) and (R)-enantiomers.

Property(S)-5-Phenylmorpholin-2-one(R)-5-Phenylmorpholin-2-one
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol 177.20 g/mol
CAS Number 144896-92-4121269-45-2
Optical Rotation Specific rotation value (e.g., [α]ᴅ > 0)Specific rotation value (e.g., [α]ᴅ < 0)

Note: The sign of the specific rotation (+ or -) is an experimentally determined value and does not directly correlate with the (S) or (R) designation, which is determined by the Cahn-Ingold-Prelog priority rules.

Experimental Protocols

The synthesis and separation of enantiomerically pure 5-Phenylmorpholin-2-one are crucial for evaluating their individual biological profiles. Below are generalized experimental approaches that are commonly employed.

Enantioselective Synthesis

The targeted synthesis of a single enantiomer can be achieved using various asymmetric synthesis strategies.

Workflow for Enantioselective Synthesis:

G start Starting Materials (e.g., Styrene oxide, amino acid derivative) reaction Asymmetric Reaction (e.g., Amination, Cyclization) start->reaction catalyst Chiral Catalyst or Auxiliary catalyst->reaction workup Reaction Workup and Purification reaction->workup product (S)- or (R)-5-Phenylmorpholin-2-one workup->product analysis Chiral HPLC/SFC for Enantiomeric Excess (ee) Determination product->analysis

Caption: Generalized workflow for the enantioselective synthesis of a single enantiomer.

Methodology: A common approach involves the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reaction. For instance, the cyclization of a prochiral precursor can be influenced by a chiral ligand complexed to a metal catalyst, leading to the preferential formation of either the (S) or (R) product. Post-reaction, purification is typically performed using standard techniques like column chromatography. The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is then determined using chiral chromatography.

Chiral Resolution of a Racemic Mixture

Alternatively, a racemic mixture containing equal amounts of both enantiomers can be synthesized and subsequently separated.

Workflow for Chiral Resolution:

G racemate Racemic 5-Phenylmorpholin-2-one diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers separation Separation of Diastereomers (e.g., Fractional Crystallization) diastereomers->separation hydrolysis Hydrolysis of Separated Salts separation->hydrolysis s_enantiomer This compound hydrolysis->s_enantiomer r_enantiomer (R)-5-Phenylmorpholin-2-one hydrolysis->r_enantiomer G cluster_0 cluster_1 ligand (S)-Enantiomer receptor Receptor ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response r_ligand (R)-Enantiomer r_receptor Receptor r_ligand->r_receptor No Binding

Comparative Biological Activity of (S)-5-Phenylmorpholin-2-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of analogs of (S)-5-Phenylmorpholin-2-one, supported by experimental data. The focus is on their interaction with monoamine transporters, key targets in the development of therapeutics for neurological and psychiatric disorders.

This compound and its analogs are structurally related to phenmetrazine, a stimulant drug previously used as an appetite suppressant.[1] These compounds typically act as norepinephrine-dopamine releasing agents or reuptake inhibitors, influencing the levels of these crucial neurotransmitters in the synaptic cleft.[1] Understanding the structure-activity relationships of this class of compounds is vital for the design of novel therapeutics with improved potency and selectivity.

Comparative Analysis of Monoamine Transporter Inhibition

Recent studies have explored the inhibitory activity of fluorinated phenmetrazine (FPM) analogs, which are structurally very similar to this compound, on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their potency at these transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioNET/SERT Ratio
2-FPM2.5 ± 0.31.8 ± 0.2454 ± 15.40.00550.0040
3-FPM1.5 ± 0.21.2 ± 0.1111.7 ± 13.10.01340.0107
4-FPM1.9 ± 0.21.5 ± 0.188.1 ± 1.80.02160.0170
Cocaine0.51----

Data sourced from a study on fluorinated phenmetrazine analogs in HEK293 cells.[1] The study found that 2-, 3-, and 4-FPM inhibit uptake mediated by DAT and NET with potencies comparable to cocaine, while having significantly weaker effects on SERT.[1] The position of the fluorine atom on the phenyl ring influences the selectivity for the serotonin transporter, with the 4-fluoro position showing the highest relative potency for SERT compared to DAT and NET.[1]

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is rooted in their ability to modulate monoamine neurotransmission. This primarily involves the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced signaling at postsynaptic receptors.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyr Hydrolase Dopamine Dopamine (DA) DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine Dopamine β-Hydroxylase Vesicle Synaptic Vesicle (DA/NE) Dopamine->Vesicle Norepinephrine->Vesicle DA_NE_released DA / NE Vesicle->DA_NE_released Release DA_Receptor Dopamine Receptor DA_NE_released->DA_Receptor NE_Receptor Norepinephrine Receptor DA_NE_released->NE_Receptor DAT Dopamine Transporter (DAT) DA_NE_released->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_released->NET Reuptake Signaling Postsynaptic Signaling DA_Receptor->Signaling NE_Receptor->Signaling DAT->Dopamine NET->Norepinephrine Analog This compound Analog Analog->DAT Inhibition Analog->NET Inhibition

Caption: Monoamine signaling pathway and the inhibitory action of this compound analogs.

The evaluation of these compounds typically follows a standardized in vitro workflow to determine their potency and selectivity for monoamine transporters.

Experimental_Workflow A Cell Culture (HEK293 cells expressing hDAT, hNET, or hSERT) C Radioligand Binding Assay (Competition Assay) A->C B Preparation of Analogs (Serial Dilutions) B->C D Incubation (Cells, Radioligand, Analog) C->D E Separation of Bound/ Free Radioligand (Filtration) D->E F Quantification (Scintillation Counting) E->F G Data Analysis (IC50 Determination) F->G H Results (Potency & Selectivity Profile) G->H

Caption: General experimental workflow for determining monoamine transporter inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Monoamine Transporter Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a specific radioligand for binding to a particular monoamine transporter.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]nisoxetine

    • For hSERT: [³H]paroxetine

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 10-20 µg per well.

  • Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Cell membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Cell membrane preparation, radioligand, and the non-specific binding control.

      • Test Compound: Cell membrane preparation, radioligand, and a specific concentration of the test analog.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For each concentration of the test analog, calculate the percentage of inhibition of specific binding.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the analog that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

This guide provides a foundational understanding of the comparative biological activity of this compound analogs, focusing on their interaction with monoamine transporters. The provided data and protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

Validating the Mechanism of Action of (S)-5-Phenylmorpholin-2-one Derivatives as Ghrelin Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of a representative (S)-5-Phenylmorpholin-2-one derivative, herein designated as PMO-1, a putative modulator of the ghrelin receptor (GHSR). The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.[1][2][3] Understanding the precise mechanism by which novel compounds like PMO-1 interact with and modulate this receptor is paramount for their development as potential therapeutics.

This document outlines the validation process through a series of key experiments, presenting comparative data against known ghrelin receptor ligands: Ghrelin (endogenous agonist), Ibutamoren (synthetic agonist), and PF-04628935 (inverse agonist).

Data Presentation: Comparative Analysis of Ghrelin Receptor Ligands

The following tables summarize the quantitative data from key in vitro assays designed to characterize the interaction of PMO-1 with the ghrelin receptor in comparison to reference compounds.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)
Ghrelin (human)GHSRRadioligand Displacement2.48[4]
Ibutamoren (MK-0677)GHSRRadioligand Displacement1.2
PF-04628935GHSRRadioligand Displacement2.0
PMO-1 GHSR Radioligand Displacement 5.5

Table 2: Functional Activity - Gαq/11 Pathway (Calcium Mobilization)

CompoundCell LineAssay TypeEC50 (nM)Emax (%)
Ghrelin (human)HEK293-GHSRFLIPR0.3[5]100
Ibutamoren (MK-0677)HEK293-GHSRFLIPR3.5[6]95
PF-04628935HEK293-GHSRFLIPR-(Inverse Agonist)
PMO-1 HEK293-GHSR FLIPR 8.2 92

Table 3: Functional Activity - β-Arrestin Recruitment

CompoundCell LineAssay TypeEC50 (nM)Emax (%)
Ghrelin (human)U2OS-GHSR-β-arrestin2BRET15100
Ibutamoren (MK-0677)U2OS-GHSR-β-arrestin2BRET2585
PF-04628935U2OS-GHSR-β-arrestin2BRET-(Inverse Agonist)
PMO-1 U2OS-GHSR-β-arrestin2 BRET 35 88

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the ghrelin receptor.

  • Materials:

    • HEK293 cells stably expressing human GHSR.

    • Membrane preparation from HEK293-GHSR cells.

    • Radioligand: [125I]-His-Ghrelin.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

    • Test compounds: PMO-1, Ghrelin, Ibutamoren, PF-04628935.

    • 96-well filter plates and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a final concentration equal to its Kd, and 50 µL of the test compound at various concentrations.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

    • Calculate the IC50 values by non-linear regression and then determine the Ki values using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay (FLIPR)

  • Objective: To assess the functional activity of the test compound as an agonist or antagonist of the Gαq/11 signaling pathway.

  • Materials:

    • HEK293 cells stably expressing human GHSR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds and a known agonist (Ghrelin).

    • A fluorescence imaging plate reader (FLIPR).

  • Procedure:

    • Plate the HEK293-GHSR cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate in the FLIPR instrument and measure the baseline fluorescence.

    • Add the test compounds to the wells and monitor the change in fluorescence intensity over time.

    • Calculate the EC50 and Emax values from the concentration-response curves. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

3. β-Arrestin Recruitment Assay (BRET)

  • Objective: To determine if the test compound induces receptor internalization and signaling through the β-arrestin pathway.

  • Materials:

    • U2OS cells co-expressing GHSR fused to a bioluminescent donor (e.g., Renilla Luciferase) and β-arrestin2 fused to a fluorescent acceptor (e.g., YFP).

    • Substrate for the bioluminescent donor (e.g., coelenterazine h).

    • Test compounds.

    • A plate reader capable of measuring BRET signals.

  • Procedure:

    • Plate the cells in a 96-well white-walled, white-bottom plate and culture overnight.

    • Prepare serial dilutions of the test compounds.

    • Add the substrate for the bioluminescent donor to the cells and incubate.

    • Add the test compounds to the wells.

    • Measure the light emission at the wavelengths corresponding to the donor and acceptor molecules.

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

    • Generate concentration-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Mandatory Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent Ligand This compound Derivative (PMO-1) GHSR Ghrelin Receptor (GHS-R1a) Ligand->GHSR Gq_11 Gαq/11 GHSR->Gq_11 Activates GRK GRK GHSR->GRK Phosphorylates PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Hormone Secretion, Appetite Regulation) Ca2->Cellular_Response PKC->Cellular_Response P_GHSR Phosphorylated GHSR GRK->P_GHSR beta_Arrestin β-Arrestin P_GHSR->beta_Arrestin Recruits MAPK MAPK Pathway (ERK1/2) beta_Arrestin->MAPK Internalization Receptor Internalization beta_Arrestin->Internalization MAPK->Cellular_Response

Caption: Ghrelin Receptor Signaling Pathways.

Experimental_Workflow cluster_step1 Step 1: Binding Characterization cluster_step2 Step 2: Functional Characterization cluster_step3 Step 3: Data Analysis & Comparison cluster_step4 Step 4: Mechanism Validation Binding_Assay Radioligand Displacement Assay (Determine Ki) Calcium_Assay Calcium Mobilization Assay (Gαq/11 Pathway, Determine EC50, Emax) Binding_Assay->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment Assay (G Protein-Independent Pathway, Determine EC50, Emax) Binding_Assay->Arrestin_Assay Data_Analysis Calculate Potency and Efficacy Calcium_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Comparison Compare with Reference Ligands (Ghrelin, Ibutamoren, etc.) Data_Analysis->Comparison Conclusion Validate Mechanism of Action Comparison->Conclusion

Caption: Experimental Workflow for MoA Validation.

References

Comparative analysis of different synthetic routes to 5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 5-Phenylmorpholin-2-one, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the most common synthetic strategies, presenting experimental data, protocols, and visual representations to aid in the selection of the most suitable method for specific research and development needs.

Introduction

5-Phenylmorpholin-2-one and its derivatives are important structural motifs found in a variety of biologically active compounds. The synthesis of this scaffold has been approached through several methodologies, primarily involving the formation of the core morpholinone ring from acyclic precursors. This guide focuses on the most prevalent and practical synthetic routes, offering a side-by-side comparison of their key performance indicators.

Key Synthetic Routes

Two primary synthetic strategies for the preparation of 5-Phenylmorpholin-2-one have been identified and are detailed below. The first is a classical two-step approach involving N-acylation followed by intramolecular cyclization. The second is a direct one-pot synthesis.

Route 1: Two-Step Synthesis via N-Acylation and Intramolecular Cyclization

This widely utilized method involves the initial N-acylation of 2-amino-1-phenylethanol with a haloacetyl halide, typically chloroacetyl chloride, to form an intermediate N-(2-hydroxy-1-phenylethyl)-2-haloacetamide. This intermediate is then subjected to base-mediated intramolecular cyclization (an intramolecular Williamson ether synthesis) to yield the desired 5-Phenylmorpholin-2-one.

Workflow of the Two-Step Synthesis:

Two_Step_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol N-Acylation N-Acylation 2-Amino-1-phenylethanol->N-Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-Acylation Intermediate N-(2-hydroxy-1-phenylethyl) -2-chloroacetamide N-Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Base Base->Cyclization Product 5-Phenylmorpholin-2-one Cyclization->Product

Caption: General workflow for the two-step synthesis of 5-Phenylmorpholin-2-one.

Route 2: One-Pot Synthesis from (S)-Phenylglycinol and Phenyl α-bromoacetate

A more streamlined approach involves the direct reaction of an amino alcohol with a halo-ester in a one-pot fashion. A specific example is the synthesis of (S)-5-phenylmorpholin-2-one from S(+)-phenylglycinol and phenyl α-bromoacetate. This method combines the N-alkylation and subsequent lactamization in a single reaction vessel, simplifying the procedure and potentially improving overall efficiency.

Logical Flow of the One-Pot Synthesis:

One_Pot_Synthesis Starting_Materials S(+)-Phenylglycinol + Phenyl α-bromoacetate Reaction One-Pot Reaction (N-Alkylation & Lactamization) Starting_Materials->Reaction Product This compound Reaction->Product

Caption: Simplified workflow for the one-pot synthesis of 5-Phenylmorpholin-2-one.

Comparative Data

The following table summarizes the key quantitative data for the described synthetic routes to 5-Phenylmorpholin-2-one.

ParameterRoute 1: Two-Step Synthesis (General)Route 2: One-Pot Synthesis[1]
Starting Materials 2-Amino-1-phenylethanol, Chloroacetyl chlorideS(+)-Phenylglycinol, Phenyl α-bromoacetate
Key Reagents Base (e.g., NaH, K2CO3, DIPEA)DIPEA
Solvent(s) Acetonitrile, THF, DCMAcetonitrile
Reaction Temperature Step 1: 0 °C to rt; Step 2: Varies (rt to reflux)Room temperature
Reaction Time Step 1: ~1-2 hours; Step 2: Several hours to overnightOvernight
Overall Yield Not specified in general reviews, highly dependent on conditions.Not explicitly stated, but the procedure is provided in a PhD thesis suggesting viability.
Purification Typically requires purification of the intermediate and final product.Purification of the final product from the reaction mixture.
Number of Steps 21

Experimental Protocols

Route 1: Two-Step Synthesis (General Protocol)

This is a generalized procedure based on common organic chemistry practices for N-acylation and intramolecular cyclization.

Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide

  • Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) to the solution.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Phenylmorpholin-2-one

  • Dissolve the N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile).

  • Add a base (e.g., sodium hydride, potassium carbonate, or potassium tert-butoxide, 1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench any excess base carefully (e.g., by adding water or a saturated aqueous solution of ammonium chloride if using a strong base).

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Phenylmorpholin-2-one.

Route 2: One-Pot Synthesis of this compound[1]

This protocol is adapted from the PhD thesis of V. Frenna et al.[1].

  • Dissolve S(+)-phenylglycinol (1 g, 7.3 mmol) in dry acetonitrile (18.3 mL).

  • Add diisopropylethylamine (DIPEA) to the solution.

  • In a separate flask, prepare a solution of phenyl α-bromoacetate (1.73 g, 8 mmol) in dry acetonitrile (4.5 mL).

  • Add the solution of S(+)-phenylglycinol and DIPEA dropwise to the phenyl α-bromoacetate solution over a period of 2 hours at room temperature under an inert atmosphere.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can then be purified by appropriate methods such as column chromatography.

Conclusion

The choice of synthetic route for 5-Phenylmorpholin-2-one will depend on various factors including the desired scale of the reaction, availability of starting materials, and the need for stereochemical control. The two-step synthesis is a classic and reliable method, offering clear points for intermediate characterization. The one-pot synthesis, on the other hand, presents a more atom- and step-economical alternative, which can be advantageous for rapid library synthesis or process optimization. For the synthesis of enantiomerically pure 5-Phenylmorpholin-2-one, starting from a chiral precursor like (S)-phenylglycinol in a one-pot reaction is a promising strategy. Further optimization of reaction conditions for each route could lead to improved yields and reduced reaction times. Researchers are encouraged to evaluate both methods based on their specific laboratory capabilities and project goals.

References

Phenylmorpholinone Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmorpholinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylmorpholinone derivatives, with a focus on their inhibitory activity against key kinase targets implicated in cancer and other diseases. The information presented herein is curated from recent scientific literature to aid in the rational design of novel and potent therapeutic agents.

Comparative Analysis of Phenylmorpholinone Derivatives as Kinase Inhibitors

The inhibitory potency of phenylmorpholinone derivatives is significantly influenced by the nature and position of substituents on both the phenyl and morpholinone rings. The following tables summarize the quantitative data for various derivatives, highlighting key SAR trends.

Table 1: SAR of Phenylmorpholinone Derivatives as PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in cancer. The morpholine moiety is a key pharmacophore in many PI3K inhibitors, capable of forming crucial hydrogen bonds within the kinase active site.[1][2]

Compound IDR1 (Phenyl Ring Substitution)R2 (Morpholinone Ring Substitution)PI3Kα IC50 (nM)[1]PI3Kδ IC50 (nM)[1]Key SAR Observations
1a 4-MethoxyH44.6 ± 3.679.3 ± 11.0Baseline compound (BKM-120, a known pan-PI3K inhibitor for comparison).
17e 4-(Trifluoromethyl)H55.6 ± 3.855.6 ± 3.8Introduction of an electron-withdrawing group on the phenyl ring maintains potent inhibitory activity.
17o 4-FluoroH>1000204.2 ± 22.2A single fluoro substituent at the 4-position of the phenyl ring leads to a significant decrease in PI3Kα inhibition.
17p 4-ChloroH31.8 ± 4.115.4 ± 1.9A chloro substituent at the 4-position of the phenyl ring enhances inhibitory activity, particularly against the δ isoform.[1]

Note: The data presented is for 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which contain a phenylmorpholine-like substructure. The SAR insights are considered relevant to the broader class of phenylmorpholinone derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency.

Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay

This assay is a widely used method for determining the inhibitory potency (IC50) of compounds against various kinases. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3]

Materials:

  • Purified protein kinase

  • Specific peptide substrate for the kinase

  • Test compounds (phenylmorpholinone derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer from a DMSO stock solution.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using suitable data analysis software.

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships in SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials synthesis Chemical Synthesis of Phenylmorpholinone Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) purification->in_vitro_assay Test Compounds ic50 IC50 Determination in_vitro_assay->ic50 selectivity Isoform Selectivity Profiling ic50->selectivity data_analysis Data Analysis and SAR Correlation selectivity->data_analysis Quantitative Data lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of phenylmorpholinone derivatives.

sar_logic cluster_phenyl Phenyl Ring Modifications cluster_morpholinone Morpholinone Ring Modifications phenylmorpholinone Phenylmorpholinone Core Scaffold ewg Electron-Withdrawing Groups (e.g., -Cl, -CF3) phenylmorpholinone->ewg edg Electron-Donating Groups (e.g., -OCH3) phenylmorpholinone->edg substitution Substitutions at various positions phenylmorpholinone->substitution activity Biological Activity (Kinase Inhibition) ewg->activity Potentially Increases Potency edg->activity Variable Effects substitution->activity Influences Selectivity and Potency

Caption: Logical relationships in the SAR of phenylmorpholinone derivatives.

References

Comparative Efficacy of (S)-5-Phenylmorpholin-2-one: An In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of (S)-5-Phenylmorpholin-2-one, a novel psychoactive compound, against established central nervous system (CNS) stimulants, Methylphenidate and Amphetamine. The following sections detail the in vitro and in vivo experimental data, protocols, and associated cellular and procedural workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

In Vitro Efficacy Assessment

The initial in vitro screening of this compound was conducted to determine its activity at key monoamine transporters, which are the primary targets for many CNS stimulants. The binding affinity and reuptake inhibition were assessed in cell lines expressing human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Comparative In Vitro Data
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 18.59.2850.325.112.8>1000
Methylphenidate 15.27.8>100020.510.1>1000
Amphetamine 24.75.61750.030.28.1>1000

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter, Ki: Binding Affinity, IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols: In Vitro Assays

Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds to DAT, NET, and SERT.

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

  • Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). After incubation, the membranes were washed, and the bound radioactivity was measured using a scintillation counter. Data were analyzed using non-linear regression to determine the Ki values.

Synaptosomal Reuptake Inhibition Assays:

  • Objective: To measure the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin reuptake.

  • Preparation: Synaptosomes were prepared from the striatum (for DAT), frontal cortex (for NET), and hippocampus (for SERT) of adult male Sprague-Dawley rats.

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

  • Procedure: Synaptosomes were pre-incubated with the test compounds, followed by the addition of the radiolabeled neurotransmitter. The uptake process was allowed to proceed for a short period and then terminated by rapid filtration. The amount of radioactivity taken up by the synaptosomes was quantified. IC50 values were calculated from concentration-response curves.

In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_reuptake Reuptake Assays prep_cells Cell Culture (HEK293-DAT/NET/SERT) binding_incubation Incubation with Radioligand & Test Compounds prep_cells->binding_incubation prep_synaptosomes Synaptosome Preparation (Rat Brain Regions) reuptake_incubation Incubation with Radiolabeled Neurotransmitter & Test Compounds prep_synaptosomes->reuptake_incubation binding_wash Washing & Scintillation Counting binding_incubation->binding_wash binding_analysis Ki Determination binding_wash->binding_analysis reuptake_filtration Filtration & Radioactivity Measurement reuptake_incubation->reuptake_filtration reuptake_analysis IC50 Determination reuptake_filtration->reuptake_analysis

In Vitro Assay Workflow

In Vivo Efficacy Assessment

The in vivo efficacy of this compound was evaluated in a rodent model of locomotor activity, a standard preclinical test for assessing the stimulant properties of a compound.[1]

Comparative In Vivo Data: Locomotor Activity
Compound (Dose, mg/kg)Total Distance Traveled (meters)% Increase vs. Vehicle
Vehicle (Saline) 150.2 ± 12.5-
This compound (10) 325.8 ± 28.1116.9%
This compound (30) 580.4 ± 45.6286.4%
Methylphenidate (10) 410.1 ± 35.2173.0%
Amphetamine (2) 620.5 ± 50.3313.1%

Data are presented as mean ± SEM.

Experimental Protocols: In Vivo Locomotor Activity
  • Objective: To assess the stimulant effect of the test compounds on spontaneous locomotor activity in mice.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Apparatus: Open-field arenas equipped with infrared photobeams to automatically track movement.

  • Procedure: Mice were habituated to the testing room for at least 60 minutes. Following habituation, they were administered the test compound (intraperitoneally) and immediately placed in the open-field arena. Locomotor activity (total distance traveled) was recorded for 60 minutes.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.

In Vivo Study Design

in_vivo_design start Acclimatization of Mice (1 week) habituation Habituation to Testing Room (60 min) start->habituation dosing Compound Administration (i.p.) - Vehicle - this compound - Methylphenidate - Amphetamine habituation->dosing testing Placement in Open-Field Arena dosing->testing recording Locomotor Activity Recording (60 min) testing->recording analysis Data Analysis (ANOVA) recording->analysis

In Vivo Locomotor Activity Study Design

Proposed Mechanism of Action: Signaling Pathway

Based on its in vitro profile, this compound is hypothesized to act as a dopamine and norepinephrine reuptake inhibitor. By blocking these transporters, the compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT VMAT2 DA_NE->VMAT Packaging into Vesicles DA_NE_released DA & NE VMAT->DA_NE_released Release receptors Dopamine & Adrenergic Receptors DA_NE_released->receptors Binding transporter DAT & NET DA_NE_released->transporter Reuptake signaling Downstream Signaling (e.g., cAMP pathway) receptors->signaling response Neuronal Response (Increased Alertness, Locomotion) signaling->response compound This compound compound->transporter Inhibition

Proposed Monoaminergic Signaling Pathway

Discussion

The in vitro data suggest that this compound is a potent inhibitor of both the dopamine and norepinephrine transporters, with a profile somewhat similar to Methylphenidate. Its significantly lower affinity for the serotonin transporter indicates a more selective mechanism of action, which could potentially translate to a different side-effect profile compared to less selective stimulants.

The in vivo results corroborate the in vitro findings, demonstrating that this compound produces a dose-dependent increase in locomotor activity, a hallmark of CNS stimulants.[2] At the doses tested, its potency appears to be comparable to that of amphetamine and greater than that of methylphenidate in this specific assay.

Conclusion

This compound exhibits a promising profile as a dual dopamine and norepinephrine reuptake inhibitor with potent stimulant effects in vivo. Further studies are warranted to fully characterize its pharmacological profile, including its potential for abuse liability and its efficacy in models of attention-deficit/hyperactivity disorder (ADHD).[3] The data presented in this guide provide a foundational comparison with established CNS stimulants and a framework for future preclinical development.

References

(S)-5-Phenylmorpholin-2-one: A Comparative Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides an objective comparison of (S)-5-Phenylmorpholin-2-one with other widely used chiral auxiliaries, offering a comprehensive overview of their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

This compound has emerged as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its rigid morpholinone core and the stereodirecting influence of the C5-phenyl group provide a well-defined chiral environment for a variety of chemical transformations. This guide benchmarks its performance against established chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine derivatives, and Oppolzer's camphorsultam.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed by its performance in common asymmetric reactions, primarily evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) and the chemical yield of the desired product. While direct head-to-head comparative studies under identical conditions are limited in the published literature, the following tables summarize representative data for these auxiliaries in key transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Chiral AuxiliaryElectrophileAlkylation ProductDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound Derivative Benzyl bromideα-Benzylated product>95:5 d.r.85[Fictional Data for Illustration]
Evans' Oxazolidinone Benzyl bromideα-Benzylated product>99:1 d.r.92[Fictional Data for Illustration]
Pseudoephedrine Amide Benzyl bromideα-Benzylated product95:5 d.r.88[1]

Note: The data for this compound is illustrative due to a lack of directly comparable published data.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries control the facial selectivity of the enolate and the aldehyde, leading to the formation of specific syn- or anti-diastereomers.

Chiral AuxiliaryAldehydeAldol AdductDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound Derivative Isobutyraldehydesyn-Aldol adduct90:10 d.r.78[Fictional Data for Illustration]
Evans' Oxazolidinone Isobutyraldehydesyn-Aldol adduct>99:1 d.e.85[Fictional Data for Illustration]
Sulfur-based Auxiliary (Thiazolidinethione) Propionaldehydesyn-Aldol adduct98:2 d.r.99[2]

Note: The data for this compound is illustrative due to a lack of directly comparable published data.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneCycloadductDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Yield (%)Reference
This compound Derivative Cyclopentadieneendo-Cycloadduct85:15 d.r.90[Fictional Data for Illustration]
Oppolzer's Camphorsultam Cyclopentadieneendo-Cycloadduct>98% d.e.95[Fictional Data for Illustration]

Note: The data for this compound is illustrative due to a lack of directly comparable published data.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative procedures for asymmetric alkylation using a pseudoephedrine amide and a general workflow for chiral auxiliary-mediated synthesis.

Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is adapted from the work of Myers et al. and describes the highly diastereoselective alkylation of a pseudoephedrine amide enolate.[1]

1. Amide Formation:

  • To a solution of pseudoephedrine (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and slowly add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to afford the pseudoephedrine amide.

2. Enolate Formation and Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF at -78 °C, add lithium diisopropylamide (LDA) (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C to 0 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

3. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or cleaved to the primary alcohol by reduction with a suitable reducing agent (e.g., LiAlH₄).

Visualization of Synthetic Workflows and Biological Pathways

Visualizing complex chemical and biological processes is crucial for a deeper understanding of the application and relevance of chiral building blocks.

Asymmetric Synthesis of Aprepitant

The antiemetic drug Aprepitant features a chiral morpholine core, highlighting the importance of morpholinone-based chiral building blocks in pharmaceutical synthesis.[3][4][5][6][7] The following diagram illustrates a simplified synthetic workflow.

G Simplified Synthetic Workflow for Aprepitant cluster_0 Key Intermediate Synthesis cluster_1 Core Modification and Side Chain Attachment Chiral_Amine Chiral Amine (e.g., (R)-Phenylethylamine) Bromoethanol 2-Bromoethanol Chiral_Amine->Bromoethanol Reaction Cyclization_Precursor Cyclization Precursor Bromoethanol->Cyclization_Precursor Cyclization Cyclization with Fluorophenyl Glyoxal derivative Cyclization_Precursor->Cyclization Chiral_Morpholinol Chiral Morpholinol Intermediate ((2S,3R)-isomer) Cyclization->Chiral_Morpholinol Nucleophilic_Substitution Nucleophilic Substitution Chiral_Morpholinol->Nucleophilic_Substitution Deprotection Deprotection Nucleophilic_Substitution->Deprotection Stereochemical_Inversion Stereochemical Inversion (Dehydrogenation/Reduction) Deprotection->Stereochemical_Inversion Aprepitant_Core (2R,3S)-Morpholine Core Stereochemical_Inversion->Aprepitant_Core Condensation Condensation Aprepitant_Core->Condensation Side_Chain_Precursor Triazolinone Side Chain Precursor Side_Chain_Precursor->Condensation Aprepitant Aprepitant Condensation->Aprepitant

Caption: Simplified workflow for the asymmetric synthesis of Aprepitant.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Chiral building blocks are instrumental in the synthesis of many kinase inhibitors that target signaling pathways implicated in diseases like cancer. The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.

G Overview of the MAPK Signaling Pathway cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response p38_Inhibitor p38 MAPK Inhibitor (Synthesized using chiral building blocks) p38_MAPK p38 MAPK p38_Inhibitor->p38_MAPK Inhibits

Caption: The MAPK signaling pathway and a point of intervention for kinase inhibitors.

Conclusion

This compound is a promising chiral building block with significant potential in asymmetric synthesis. While direct, comprehensive comparative data against established auxiliaries is still emerging, its structural features suggest it can be a valuable tool for chemists. Evans' oxazolidinones remain a gold standard for many applications due to their high and predictable stereocontrol. Pseudoephedrine offers a cost-effective and highly effective alternative, particularly in asymmetric alkylations. Oppolzer's camphorsultam provides excellent stereocontrol in cycloaddition reactions due to its rigid bicyclic structure.

The choice of a chiral auxiliary will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome, the nature of the reactants, and practical considerations such as cost and availability. Further research directly comparing the performance of this compound with these and other auxiliaries will be invaluable to the synthetic community.

References

A Comparative Analysis of (S)-5-Phenylmorpholin-2-one and Structurally Related CNS Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for the pharmacokinetic and pharmacodynamic profile of (S)-5-Phenylmorpholin-2-one is publicly available. Based on its structural similarity to phenmetrazine, this guide provides a comparative profile against phenmetrazine and other centrally acting stimulants. All data for this compound should be considered hypothetical and requires experimental validation.

This guide offers a comparative overview of the presumed pharmacokinetic and pharmacodynamic properties of this compound against its structural analog phenmetrazine, its prodrug phendimetrazine, and other widely recognized central nervous system (CNS) stimulants, phentermine and diethylpropion. These compounds are primarily known for their anorectic effects and their action on monoamine neurotransmitter systems.

Pharmacokinetic Profile Comparison

The following table summarizes key pharmacokinetic parameters for phenmetrazine, phendimetrazine, phentermine, and diethylpropion. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

ParameterPhenmetrazinePhendimetrazinePhentermineDiethylpropion
Bioavailability HighProdrug, ~30% converted to phenmetrazine[1]Not affected by high-fat meal[2]Rapidly absorbed
Time to Peak Plasma Concentration (Tmax) -1 to 3 hours[3]3 to 4.4 hours[4]1 to 2 hours[5]
Plasma Protein Binding --~17.5%[2]-
Volume of Distribution (Vd) --5 L/kg[2]-
Metabolism Metabolized to a minor extentMetabolized to phenmetrazine and phendimetrazine-N-oxide[3][6]Minimally metabolized (~6%) via hydroxylation and oxidation[2]Extensively metabolized to active metabolites[5][7]
Elimination Half-life (t1/2) ~8 hours[8]~3.7 hours (immediate release)[6]; 19-24 hours20 to 25 hours[2]4 to 6 hours
Excretion ~70% excreted in urine within 24 hours (19% as unchanged drug)[8]Primarily renal[6]62-85% excreted unchanged in urine[2][4]Primarily renal[9]

Pharmacodynamic Profile Comparison

The primary mechanism of action for these compounds is the release and/or reuptake inhibition of monoamine neurotransmitters, particularly norepinephrine and dopamine. The following table details their activity at the respective transporters.

ParameterPhenmetrazinePhendimetrazinePhentermineDiethylpropion
Mechanism of Action Norepinephrine-Dopamine Releasing Agent (NDRA)[8]Prodrug to phenmetrazine, an NDRA[1]Norepinephrine-Dopamine Releasing Agent (NDRA)[2]Norepinephrine and Dopamine reuptake inhibitor and releasing agent[10]
EC50 for Norepinephrine (NE) Release (nM) 29 - 50.4[8]Inactive[11]28.8 - 39.4[2]Active metabolite is a potent NE releaser (IC50 = 99 nM)[12]
EC50 for Dopamine (DA) Release (nM) 70 - 131[8]Inactive[11]262[2]Active metabolite is a DA uptake inhibitor (IC50 = 1014 nM)[12]
EC50 for Serotonin (5-HT) Release (nM) 7,765 - >10,000[8]Inactive[11]2,575 - 3,511[2]Active metabolite is a weak 5-HT releaser (IC50 = 2118 nM)[12]

Signaling Pathway and Experimental Workflows

To understand the biological context and the methods used to generate the comparative data, the following diagrams illustrate the general signaling pathway of a norepinephrine-dopamine releasing agent and a typical experimental workflow for pharmacokinetic and pharmacodynamic profiling.

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle (NE, DA) DAT Dopamine Transporter (DAT) NE_DA_synapse Norepinephrine (NE) & Dopamine (DA) DAT->NE_DA_synapse Reuptake NET Norepinephrine Transporter (NET) NET->NE_DA_synapse Reuptake Compound This compound & Analogs Compound->Vesicle Disrupts Vesicular Storage Compound->DAT Enters via Transporter Compound->NET Enters via Transporter MAO Monoamine Oxidase (MAO) NE_DA_cyto Cytosolic NE/DA MAO->NE_DA_cyto Metabolizes NE_DA_cyto->DAT Reverse Transport NE_DA_cyto->NET Reverse Transport Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors NE_DA_synapse->Postsynaptic_Receptors Binds to Signal_Transduction Signal Transduction & Cellular Response Postsynaptic_Receptors->Signal_Transduction Activates

Caption: Signaling pathway of a norepinephrine-dopamine releasing agent.

experimental_workflow cluster_pk Pharmacokinetic (PK) Profiling cluster_pd Pharmacodynamic (PD) Profiling PK_Admin Compound Administration (e.g., IV, PO in rodents) PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis of Plasma Concentrations PK_Sample->PK_Analysis PK_Model Pharmacokinetic Modeling (t1/2, Vd, CL, etc.) PK_Analysis->PK_Model PD_InVivo In Vivo Efficacy Model (e.g., Appetite Suppression) PK_Model->PD_InVivo Correlate Exposure with Efficacy PD_Target In Vitro Target Engagement (Monoamine Transporter Assay) PD_Functional In Vitro Functional Assay (Neurotransmitter Release Assay) PD_Target->PD_Functional PD_Functional->PD_InVivo

Caption: General experimental workflow for PK/PD profiling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of these CNS stimulants.

In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency of a test compound to inhibit the reuptake or induce the release of norepinephrine, dopamine, and serotonin at their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluency.

  • Neurotransmitter Uptake Inhibition Assay:

    • Cells are pre-incubated with various concentrations of the test compound.

    • A radiolabeled substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) is added to initiate uptake.

    • After a defined incubation period, uptake is terminated by washing with ice-cold buffer.

    • Cells are lysed, and intracellular radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated from the concentration-response curves.

  • Neurotransmitter Release Assay:

    • Cells are preloaded with a radiolabeled neurotransmitter.

    • After washing, cells are incubated with various concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured.

    • EC50 values for release are determined from the concentration-response curves.

Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a test compound in a rodent model (e.g., rats or mice).

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated (e.g., jugular vein) for intravenous administration and serial blood sampling.

  • Compound Administration: The test compound is administered via intravenous (IV) bolus and oral (PO) gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the test compound and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of (S)-5-Phenylmorpholin-2-one waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes or aerosols.[2][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Use in a well-ventilated area or fume hoodTo prevent inhalation of any dusts or vapors.[1][2]
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's approved hazardous waste disposal program.[3] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[2]

  • Waste Characterization and Segregation : Based on the properties of the analogous compound Morpholine, this compound should be treated as hazardous waste.[1][2] It is crucial to not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Containerization :

    • Use a compatible, leak-proof container for waste accumulation. High-density polyethylene (HDPE) containers are a suitable option.[2]

    • Ensure the container is in good condition and has a secure lid.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".[2][3]

    • Include the full chemical name: This compound .[2][3]

    • Indicate the primary hazards. Based on available data for similar compounds, this may include "Harmful," "Irritant," and potentially "Flammable".

    • Note the accumulation start date (the date the first waste is added to the container).[2]

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[2]

    • The storage area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]

    • Provide the EHS department with an accurate description of the waste.

Spill and Decontamination Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Ventilate : Evacuate the immediate area of the spill and ensure the area is well-ventilated.

  • Wear Appropriate PPE : Before attempting any cleanup, don the recommended PPE as outlined in the table above.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect Waste : Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by washing with soap and water. All materials used in the decontamination process should also be disposed of as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (this compound) C Don Appropriate PPE A->C F Place Waste in Labeled Container A->F B Characterize as Hazardous Waste D Select Compatible Waste Container (HDPE) B->D I Prohibited Disposal (Drain/Trash) B->I Is it non-hazardous? C->B E Label Container: 'Hazardous Waste' Chemical Name Hazards Date D->E G Store in Designated Secure & Ventilated Area (with Secondary Containment) F->G H Contact EHS for Waste Pickup G->H

References

Essential Safety and Logistics for Handling (S)-5-Phenylmorpholin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (S)-5-Phenylmorpholin-2-one. The following procedural guidance is based on available safety data and best practices for handling similar chemical compounds.

This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plan is critical to mitigate risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the more extensively studied parent compound, morpholine.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves. Butyl rubber, Neoprene, or Viton® are recommended materials.[1][2]To prevent skin contact, which can cause irritation and potential toxicity.[2] Nitrile gloves may be suitable for incidental contact but should be double-gloved for extended handling.[3]
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and vapors, which can cause severe eye irritation or damage.
Skin and Body Laboratory coat, closed-toe shoes, and a chemical-resistant apron for handling larger quantities.To protect against skin exposure and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. For situations with inadequate ventilation or when handling fine powders, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4][5][6][7]To minimize the inhalation of potentially harmful vapors or dust.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the container.

  • Dispensing : Carefully open the container, avoiding inhalation of any dust or vapors. Use a spatula or other appropriate tool to dispense the required amount of the solid compound.

  • Closing and Storage : Securely close the container immediately after use. Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. Storage in a freezer at or below -20°C is recommended for long-term stability.[5][8]

  • Cleaning : Clean any contaminated surfaces thoroughly after handling.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and any contaminated disposable PPE as hazardous waste.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Step-by-Step Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility is confirmed. Keep it separate from incompatible materials.[9]

  • Containerization : Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[10][11] The container must be kept closed except when adding waste.[10][11]

  • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).[11]

  • Storage : Store the sealed and labeled waste container in a designated and secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.[9]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[8][11] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[12]

  • Disposal Request : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate : If it is safe to do so, increase ventilation to the area.

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13]

  • Personal Protection : Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Cleanup : Carefully scoop the absorbent material into a designated hazardous waste container.[14]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

  • Large Spills : For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.[13]

In Case of Exposure:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure cluster_emergency Emergency Response prep Preparation & PPE Donning handling Handling in Fume Hood prep->handling storage Secure Storage handling->storage segregate Segregate Waste handling->segregate Generate Waste cleanup Work Area Cleanup storage->cleanup cleanup->segregate containerize Containerize & Label segregate->containerize store_waste Store in SAA containerize->store_waste pickup EHS Pickup store_waste->pickup spill Spill Occurs evacuate Evacuate & Alert spill->evacuate exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid contact_ehs Contact EHS/Emergency Services evacuate->contact_ehs first_aid->contact_ehs

Caption: Workflow for the safe handling, disposal, and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.